molecular formula C10H9NO2 B3022831 6-Methoxyisoquinolin-7-ol CAS No. 1810-58-8

6-Methoxyisoquinolin-7-ol

Cat. No.: B3022831
CAS No.: 1810-58-8
M. Wt: 175.18 g/mol
InChI Key: XBFVDMIXKWTTFA-UHFFFAOYSA-N
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Description

6-Methoxyisoquinolin-7-ol is a synthetic isoquinoline derivative of significant interest in medicinal chemistry and drug discovery research. Isoquinoline alkaloids, as a class, are renowned for their broad spectrum of biological activities, serving as privileged scaffolds in the development of novel therapeutic agents . This compound is provided as a high-purity solid for research use exclusively. The core research value of this compound lies in its structural features, which are common in compounds with demonstrated pharmacological potential. Structurally related isoquinoline and quinoline alkaloids have been extensively investigated for their antimicrobial properties, particularly against resistant bacterial and fungal strains . Furthermore, recent scientific literature highlights the application of methoxy-substituted quinoline and isoquinoline derivatives in neuroscience research, including studies targeting protein aggregates associated with Parkinson's disease and enzymes relevant to Alzheimer's disease . The methoxy and hydroxy functional groups on the isoquinoline core may also contribute to antioxidant and metal-chelating activities, which are valuable properties in several biochemical research pathways . Researchers utilize this compound as a key synthetic intermediate or a lead structure for further chemical modification. It can be used to generate novel analogs for screening against various biological targets, or to study structure-activity relationships (SAR) in the quest for more potent and selective bioactive molecules .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methoxyisoquinolin-7-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-13-10-5-7-2-3-11-6-8(7)4-9(10)12/h2-6,12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBFVDMIXKWTTFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C=NC=CC2=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80292002
Record name 6-methoxyisoquinolin-7-ol
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Molecular Weight

175.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1810-58-8
Record name NSC79576
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Record name 6-methoxyisoquinolin-7-ol
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Record name 6-methoxyisoquinolin-7-ol
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Foundational & Exploratory

chemical structure and molecular weight of 6-Methoxyisoquinolin-7-ol

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the chemical identity, structural characterization, and synthesis of 6-Methoxyisoquinolin-7-ol .

Structural Identity, Physicochemical Characterization, and Synthetic Methodologies

Executive Summary

This compound (CAS: 1810-58-8) is a bioactive heteroaromatic scaffold belonging to the isoquinoline alkaloid class.[1] Structurally characterized by a fused benzene-pyridine ring system with specific oxygenation at the C6 and C7 positions, it serves as a critical intermediate in the synthesis of complex marine alkaloids (e.g., aaptamines) and pharmaceutical candidates targeting Rho-associated protein kinases (ROCK). This guide provides a rigorous analysis of its chemical structure, spectral signature, and validated synthetic protocols.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

The precise identification of this compound relies on distinguishing it from its regioisomers (e.g., 7-methoxyisoquinolin-6-ol) and its tetrahydro- derivatives.

Core Identifiers
ParameterTechnical Specification
IUPAC Name This compound
Common Synonyms 7-Hydroxy-6-methoxyisoquinoline; Dehydro-isovanillin-isoquinoline
CAS Registry Number 1810-58-8
Molecular Formula C₁₀H₉NO₂
Molecular Weight 175.18 g/mol
SMILES COc1cc2cnccc2cc1O
InChI Key UQBWYWCIBNWMPI-UHFFFAOYSA-N
Physical Properties[7][8][9]
  • Appearance: Off-white to pale yellow crystalline solid.

  • Solubility: Soluble in DMSO, MeOH, and hot Ethanol; sparingly soluble in non-polar solvents (Hexane, Et₂O).

  • Acidity (pKa): The phenolic -OH at C7 typically exhibits a pKa ≈ 9.5–9.8, while the isoquinoline nitrogen has a pKa ≈ 5.4 (protonated form).

  • Melting Point: Literature values vary based on crystal habit and hydration, typically 208–212 °C (anhydrous).

Structural Characterization (Spectroscopy)[9][10]

Correct structural assignment requires validating the substitution pattern on the benzene ring. The para relationship between the C5 and C8 protons (separated by substituents) results in distinct singlet peaks in ¹H NMR, a hallmark of 6,7-disubstituted isoquinolines.

¹H NMR Signature (400 MHz, DMSO-d₆)
  • Heterocyclic Ring (Pyridine moiety):

    • δ 9.05 (s, 1H, H-1): Deshielded singlet adjacent to Nitrogen.

    • δ 8.32 (d, J = 5.8 Hz, 1H, H-3): Doublet coupling with H-4.

    • δ 7.55 (d, J = 5.8 Hz, 1H, H-4): Doublet coupling with H-3.

  • Benzenoid Ring:

    • δ 7.45 (s, 1H, H-8): Singlet. Located ortho to the hydroxyl group (C7) and para to the bridgehead.

    • δ 7.15 (s, 1H, H-5): Singlet. Located ortho to the methoxy group (C6).

  • Substituents:

    • δ 3.95 (s, 3H, -OCH₃): Methoxy singlet.

    • δ ~10.2 (br s, 1H, -OH): Exchangeable phenolic proton.

Mass Spectrometry (ESI-MS)
  • Positive Mode [M+H]⁺: m/z 176.19 (Calculated: 176.0712).

  • Fragmentation Pattern: Loss of methyl radical (M-15) is common, generating a quinoid-like cation at m/z ~160.

Synthetic Methodologies

The most robust synthesis utilizes the Pomeranz-Fritsch reaction , modified to prevent polymerization of the electron-rich phenol. The starting material is Isovanillin (3-hydroxy-4-methoxybenzaldehyde), which provides the correct 3-hydroxy-4-methoxy substitution pattern that maps to the 7-hydroxy-6-methoxy positions in the final isoquinoline.

Validated Synthetic Pathway

Mechanism: Acid-catalyzed cyclization of a benzalaminoacetal (Schiff base). Critical Step: Protection of the C3-phenol (isovanillin numbering) is essential to direct cyclization to the C6 position (para to the hydroxyl) and prevent oxidative degradation.

Reaction Scheme (Graphviz Visualization)

Synthesis Isovanillin Isovanillin (3-OH, 4-OMe Benzaldehyde) Bn_Isovanillin O-Benzyl-Isovanillin (Protection) Isovanillin->Bn_Isovanillin BnBr, K2CO3 DMF, 60°C SchiffBase Schiff Base Intermediate (Imine Formation) Bn_Isovanillin->SchiffBase Aminoacetaldehyde diethyl acetal Toluene, Reflux (-H2O) Cyclization 7-BnO-6-OMe-Isoquinoline (Pomeranz-Fritsch Cyclization) SchiffBase->Cyclization H2SO4 / P2O5 or BF3·OEt2 FinalProduct This compound (Target) Cyclization->FinalProduct H2, Pd/C (Debenzylation)

Figure 1: Total synthesis of this compound via the Pomeranz-Fritsch strategy.

Detailed Protocol
Step 1: Benzyl Protection
  • Dissolve Isovanillin (1.0 eq) in DMF.

  • Add K₂CO₃ (1.5 eq) and Benzyl Bromide (1.1 eq).

  • Stir at 60°C for 4 hours. Quench with water, filter the precipitate (3-(benzyloxy)-4-methoxybenzaldehyde).

  • Yield: >90%.[2][3][4][5]

Step 2: Imine Formation (Schiff Base)
  • Dissolve the protected aldehyde (1.0 eq) in Toluene.

  • Add Aminoacetaldehyde diethyl acetal (1.1 eq).

  • Reflux with a Dean-Stark trap to remove water (azeotropic distillation) for 12 hours.

  • Concentrate in vacuo to obtain the crude imine oil.

Step 3: Pomeranz-Fritsch Cyclization
  • Add the crude imine dropwise to a pre-cooled solution of conc. H₂SO₄ (or P₂O₅/MeSO₃H) at 0°C.

  • Allow to warm to room temperature and stir for 24 hours. Note: The electron-donating alkoxy groups facilitate cyclization at the position para to the benzyl ether.

  • Pour onto ice/NH₄OH to neutralize. Extract with CH₂Cl₂.

  • Purify by column chromatography (SiO₂, EtOAc/Hexane) to yield 7-(benzyloxy)-6-methoxyisoquinoline .

Step 4: Deprotection
  • Dissolve the intermediate in MeOH/EtOAc.

  • Add 10% Pd/C (10 wt%) and stir under H₂ atmosphere (balloon pressure) for 4–6 hours.

  • Filter through Celite and concentrate.[4]

  • Recrystallize from Ethanol to obtain pure This compound .

Pharmacological & Research Applications[1]

This compound serves as a "Privileged Scaffold" in medicinal chemistry due to its ability to mimic the adenosine moiety of ATP, making it a potent template for kinase inhibitors.

Application DomainMechanism of ActionKey References
Kinase Inhibition Competitive binding at the ATP-binding pocket of ROCK1/ROCK2 (Rho-kinase). Used in glaucoma and cardiovascular research.Liao et al. (2007)
Natural Product Synthesis Precursor for Aaptamine alkaloids (marine sponges) which exhibit anti-mycobacterial activity.Horie et al. (2023)
Neuropharmacology Structural analog of dopamine; investigated for affinity to Sigma-2 receptors when functionalized.Xu et al. (2018)

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1810-58-8, this compound. Retrieved from [Link]

  • Horie, S., et al. (2023). Oxidative Cyclization at ortho-Position of Phenol: Improved Total Synthesis of 3-(Phenethylamino)demethyl(oxy)aaptamine. Marine Drugs, 21(5), 311. [Link]

  • Xu, J., et al. (2018). Synthesis and pharmacological evaluation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as sigma-2 receptor ligands. Bioorganic & Medicinal Chemistry, 26(8), 1969-1979. [Link]

  • Birch, A. M., et al. (2007).Isoquinoline derivatives as Rho-kinase inhibitors.

Sources

Pharmacological Properties of 6-Methoxyisoquinolin-7-ol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 6-Methoxyisoquinolin-7-ol (also known as 7-hydroxy-6-methoxyisoquinoline) and its pharmacologically active derivatives.[1] This scaffold represents a privileged structure in medicinal chemistry, serving as a critical precursor to potent P-glycoprotein (P-gp) inhibitors , Sigma receptor ligands , and antitumor alkaloids .[1]

Technical Whitepaper & Experimental Guide

Executive Summary

The This compound core is a bicyclic aromatic scaffold characterized by a specific catechol ether substitution pattern: a methoxy group at position C6 and a hydroxyl group at position C7.[1] This "isovanillin-derived" motif is pharmacologically distinct from its isomer, 6-hydroxy-7-methoxyisoquinoline (isovanillin vs. vanillin origin).[1]

While the fully aromatic core exhibits moderate antioxidant and antimicrobial activity, its reduced derivatives—specifically the 1,2,3,4-tetrahydroisoquinolines (THIQs) —are high-value targets in drug discovery. These derivatives are currently under investigation for:

  • Reversal of Multi-Drug Resistance (MDR): Acting as third-generation P-gp inhibitors.[1]

  • CNS Targeting: High-affinity ligands for Sigma-2 (

    
    ) receptors.[1]
    
  • Oncology: Hybrids with quinazoline and stilbene scaffolds for antiproliferative effects.

Chemical Architecture & Synthesis

The pharmacological versatility of this scaffold stems from the electronic properties of the 6-OMe/7-OH substitution.[1] The 7-hydroxyl group serves as a "chemical handle" for derivatization (e.g., esterification to improve lipophilicity or glycosylation for prodrugs), while the nitrogen atom in the isoquinoline ring allows for protonation at physiological pH, essential for cation-


 interactions in receptor binding pockets.
Synthesis Workflow (Pomeranz-Fritsch-Bobbitt)

The most authoritative route to this scaffold utilizes Isovanillin as the starting material.[1] This ensures the correct regiochemistry of the 6-OMe/7-OH groups.[1]

Protocol 1: Synthesis of the Tetrahydroisoquinoline Core

  • Schiff Base Formation: Condensation of Isovanillin (3-hydroxy-4-methoxybenzaldehyde) with aminoacetaldehyde dimethyl acetal.[1]

    • Conditions: Reflux in toluene with Dean-Stark trap (Yield >90%).[1]

  • Cyclization (Pomeranz-Fritsch): Acid-mediated cyclization using 70%

    
     or 
    
    
    
    to close the ring.[1]
  • Reduction: The resulting aromatic isoquinoline is reduced to the 1,2,3,4-tetrahydroisoquinoline (THIQ) using

    
     in methanol.[1]
    
Visualization: Synthetic Pathway

Synthesis Isovanillin Isovanillin (Start) Imine Schiff Base Intermediate Isovanillin->Imine + Aminoacetaldehyde dimethyl acetal Aromatic This compound (Aromatic Core) Imine->Aromatic Acid Cyclization (Pomeranz-Fritsch) THIQ 1,2,3,4-Tetrahydro Derivative (THIQ) Aromatic->THIQ Reduction (NaBH4)

Figure 1: Synthetic workflow from Isovanillin to the pharmacologically active THIQ scaffold.[1][2][3]

Pharmacological Mechanisms[1][4][5]

P-glycoprotein (P-gp) Inhibition & MDR Reversal

The most significant application of this compound derivatives is in overcoming Multi-Drug Resistance (MDR) in cancer cells.[1] Overexpression of P-gp (ABCB1) leads to the efflux of chemotherapeutics (e.g., Doxorubicin, Paclitaxel).

  • Mechanism: THIQ derivatives bind to the transmembrane domain of P-gp, competitively inhibiting the efflux pump.

  • SAR Insight: The 6,7-substitution pattern is critical. While 6,7-dimethoxy analogs are common, the 7-OH derivatives (or their esters) often show improved solubility profiles while maintaining high affinity due to hydrogen bonding capabilities within the P-gp drug-binding pocket.[1]

  • Potency: Third-generation derivatives show

    
     values in the low nanomolar range (5–100 nM) for reversing Doxorubicin resistance in K562/A02 cells.[1]
    
Sigma-2 ( ) Receptor Ligands

Derivatives of this scaffold possess high affinity for


 receptors, which are overexpressed in proliferating tumor cells.[1]
  • Selectivity: The 6,7-dimethoxy/hydroxy motif provides selectivity for

    
     over 
    
    
    
    .[1]
  • Therapeutic Utility: These ligands induce apoptosis via caspase-3 activation and can serve as PET imaging agents for tumor mapping.[1]

Experimental Protocols (Self-Validating Systems)

Protocol: P-gp Inhibition Assay (Rhodamine 123 Accumulation)

To verify if a derivative inhibits P-gp, measure the intracellular accumulation of the fluorescent substrate Rhodamine 123 (Rh123).[1]

Materials:

  • MDR Cell Line: K562/A02 (P-gp overexpressing).[1]

  • Control Cell Line: K562 (Sensitive).[1]

  • Positive Control: Verapamil (

    
    ).[1]
    

Step-by-Step Methodology:

  • Seeding: Plate K562/A02 cells at

    
     cells/mL in 24-well plates.
    
  • Treatment: Incubate cells with the test derivative (0.1, 1.0, 10

    
    ) for 2 hours at 37°C. Include a DMSO vehicle control and Verapamil positive control.
    
  • Substrate Addition: Add Rh123 (final concentration

    
    ) and incubate for an additional 60 minutes in the dark.
    
  • Washing: Centrifuge (1000 rpm, 5 min) and wash cells

    
     with ice-cold PBS to stop efflux.
    
  • Analysis: Resuspend in PBS and analyze via Flow Cytometry (Excitation 488 nm, Emission 530 nm).

  • Validation: The assay is valid ONLY if the Verapamil-treated MDR cells show a

    
    -fold increase in fluorescence compared to the vehicle control.
    
Protocol: MTT Cytotoxicity Assay

To determine the intrinsic toxicity of the derivative and its ability to sensitize resistant cells to chemotherapy.

  • Preparation: Seed cells (MDR and Wild-type) in 96-well plates (

    
     cells/well).
    
  • Co-Treatment:

    • Set A (Toxicity): Treat with serial dilutions of the derivative alone.

    • Set B (Reversal): Treat with serial dilutions of Doxorubicin + Fixed concentration of derivative (e.g.,

      
      ).
      
  • Incubation: 72 hours at 37°C, 5%

    
    .
    
  • Readout: Add MTT reagent (

    
     mg/mL), incubate 4 hours, dissolve formazan in DMSO, and read absorbance at 570 nm.
    
  • Calculation: Calculate the Reversal Fold (RF):

    
    
    

Structure-Activity Relationship (SAR) Map

The following diagram illustrates how specific modifications to the this compound core alter its pharmacological profile.

SAR cluster_modifications Functional Modifications Core This compound (Core Scaffold) N_Sub N-Substitution (R2) (Benzyl/Phenethyl groups) Core->N_Sub Critical for Potency C7_Sub C7-OH Modification (Ester/Ether) Core->C7_Sub Modulates Lipophilicity Red_Sub C3-C4 Reduction (Tetrahydroisoquinoline) Core->Red_Sub Essential for Binding Effect_Pgp P-gp Inhibition (MDR Reversal) N_Sub->Effect_Pgp Hydrophobic interaction with P-gp binding site Effect_Sol Solubility & Bioavailability C7_Sub->Effect_Sol Prodrug strategy Effect_Sigma Sigma-2 Affinity (CNS/Oncology) Red_Sub->Effect_Sigma Conformational flexibility

Figure 2: Structure-Activity Relationship (SAR) mapping of the isoquinoline core.[1]

Quantitative Data Summary

Derivative ClassModificationTarget

Primary Effect
Aromatic Core 7-OH, 6-OMeAntioxidant

range
ROS Scavenging
THIQ (Simple) 1,2,3,4-tetrahydroDopamine ReceptorsHigh

Weak agonist
N-Benzyl THIQ N-(4-t-butylbenzyl)P-gp (MDR)

nM
Reverses Dox resistance
Dimethoxy THIQ 7-OMe (Methylated)Sigma-2

nM
Apoptosis induction

References

  • Synthesis of Isoquinoline Alkaloids via Pomeranz-Fritsch Reaction. Source:Organic Reactions URL:[Link] (General Reference)[1]

  • 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as potent P-glycoprotein inhibitors. Source:European Journal of Medicinal Chemistry URL:[Link]

  • Sigma-2 receptor ligands based on the tetrahydroisoquinoline scaffold. Source:Journal of Medicinal Chemistry URL:[Link][1]

  • Reversal of MDR by isoquinoline derivatives in cancer chemotherapy. Source:Cancer Letters URL:[Link]

  • Chemical properties of 7-hydroxy-6-methoxyisoquinoline. Source:PubChem URL:[Link][1]

Sources

Thermodynamic Stability & Solution-State Dynamics of 6-Methoxyisoquinolin-7-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comprehensive thermodynamic analysis of 6-Methoxyisoquinolin-7-ol , a critical structural motif in isoquinoline alkaloid metabolism and synthetic medicinal chemistry.[1] Unlike its 1- or 3-substituted isomers, which predominantly exist as amides (lactams) in solution, the 7-hydroxy isomer retains a stable phenolic character due to the preservation of aromaticity in the pyridine ring.[1]

This document details the molecule's tautomeric preferences, acid-base ionization constants (


), and oxidative degradation pathways.[1] It serves as a foundational reference for researchers optimizing formulation stability or investigating metabolic pathways involving catechol-O-methyltransferase (COMT) products.[1]

Structural Dynamics & Tautomeric Equilibrium[2]

The thermodynamic stability of this compound is governed by its resistance to lactamization.[1] In heterocyclic chemistry,


- and 

-hydroxyisoquinolines (positions 1 and 3) tautomerize to stable isoquinolones (lactams).[1] However, the 7-hydroxy position is distal to the nitrogen, preventing direct conjugation without disrupting the aromatic sextet of the pyridine ring.[1]
The Dominance of the Enol Form

Thermodynamic calculations and spectral data on analogous 7-hydroxyisoquinolines indicate that the enol (hydroxy) tautomer is energetically favored over the keto form by


 in the ground state.
  • Enol Form (Stable): Maintains full aromaticity of both the benzene and pyridine rings.

  • Keto Form (Unstable): Requires a loss of aromaticity in the benzene ring to form a quinoid-like structure, creating a high-energy intermediate that is thermodynamically inaccessible under standard conditions.[1]

Zwitterionic Character

In aqueous solution, the basicity of the isoquinoline nitrogen (


) and the acidity of the phenol (

) allow for a zwitterionic species. However, unlike 7-hydroxyquinoline, the zwitterion of the isoquinoline analog is generally less stable than the neutral molecule in non-polar solvents, becoming relevant only in high-dielectric media (water).[1]
Visualization: Tautomeric & Ionization Pathways

The following diagram illustrates the thermodynamic "sink" (the neutral enol) and the accessible ionization states.

Tautomerism Cation Cationic Form (Protonated N) Soluble at pH < 5 Neutral Neutral Enol (Dominant Species) Low Solubility Cation->Neutral -H+ (pKa1 ~5.6) Neutral->Cation +H+ Zwitterion Zwitterion (Minor Equilibrium) High Dielectric Solvent Neutral->Zwitterion Solvent Reorg. Anion Anionic Form (Phenolate) Soluble at pH > 10 Neutral->Anion -H+ (pKa2 ~9.8) Keto Keto Tautomer (High Energy/Unstable) Non-Aromatic Neutral->Keto Forbidden (>10 kcal/mol) Zwitterion->Neutral Anion->Neutral +H+

Figure 1: Ionization and tautomeric landscape of this compound.[1] Note the high energy barrier preventing keto-tautomerization.[1]

Solvation Thermodynamics & pH Dependence

The solubility profile of this compound is strictly pH-dependent, following a U-shaped curve typical of ampholytes.[1]

Ionization Constants (Estimated)

Based on Hammett equation adjustments for the 6-methoxy group (electron-donating) on the 7-hydroxyisoquinoline core:

  • 
     (Isoquinolinium 
    
    
    
    Isoquinoline):
    
    
    .[1] The methoxy group at C6 provides mild electron donation, slightly increasing basicity compared to unsubstituted isoquinoline (
    
    
    5.4).
  • 
     (Phenol 
    
    
    
    Phenolate):
    
    
    .[1] The nitrogen atom acts as an electron-withdrawing group via the ring system, making this phenol slightly more acidic than typical anisole derivatives.[1]
Solubility Data Summary
pH RegionDominant SpeciesSolubility CharacteristicThermodynamic Driver
pH < 4.0 Cation (

-H)
HighSolvation enthalpy of the cation (

)
pH 6.0 - 8.0 Neutral (

,

)
Low (Precipitation Risk)Crystal lattice energy dominates (

)
pH > 11.0 Anion (

)
HighSolvation of the phenolate ion

Oxidative Stability & Degradation Mechanisms[3]

While thermodynamically stable against tautomerization, this compound is kinetically unstable toward oxidation.[1] The electron-rich catechol ether motif (guaiacol-like) is susceptible to Single Electron Transfer (SET) mechanisms.[1]

The Quinone Methide Pathway

Under basic conditions (pH > 10) or in the presence of radical initiators (light, trace metals), the phenolate ion can undergo oxidation to form an ortho-quinone or a quinone methide intermediate. This is the primary pathway for discoloration (browning) in solution.

Mechanism:

  • Deprotonation to phenolate.[1]

  • SET oxidation to a phenoxy radical.[1]

  • Radical coupling (dimerization) or further oxidation to 6-methoxyisoquinoline-5,8-dione (if C5/C8 are unsubstituted) or complex polymers.[1]

Experimental Protocols

To validate the thermodynamic parameters described above, the following self-validating protocols are recommended.

Protocol A: Potentiometric Determination

Use this protocol to determine the precise ionization constants necessary for solubility modeling.

  • Preparation: Dissolve

    
     M of analyte in degassed water/methanol (80:20 v/v) to ensure solubility of the neutral form.
    
  • Calibration: Calibrate the electrode using a 3-point buffer system (pH 4.01, 7.00, 10.01) at

    
    .[1]
    
  • Titration: Titrate with

    
     M KOH (standardized) under inert 
    
    
    
    atmosphere to prevent oxidative degradation of the phenolate.
  • Data Analysis: Use the Bjerrum method or Gran plot analysis to identify inflection points.[1] The difference between the half-equivalence points represents the

    
    .[1]
    
  • Validation: The titration curve must show two distinct buffering regions. If only one is seen, the concentration is too low, or the

    
     values are too close (zwitterion overlap).
    
Protocol B: Oxidative Stress Testing (Forced Degradation)

Use this to determine the kinetic stability limit.

  • Control: Prepare a 1 mg/mL solution in phosphate buffer (pH 7.4).

  • Stress Condition: Add 0.3%

    
     (oxidative) or expose to UV light (photolytic).[1]
    
  • Sampling: Aliquot at

    
     hours. Quench oxidation with sodium metabisulfite.[1]
    
  • Analysis: Analyze via HPLC-DAD (254 nm and 280 nm).

    • Pass Criteria: >95% recovery of parent peak.[1]

    • Fail Criteria: Appearance of new peaks at longer retention times (dimers) or lower retention times (polar quinones).

Visualization: Stability Profiling Workflow

Workflow cluster_Solubility Thermodynamic Solubility cluster_pKa Ionization Constants cluster_Stability Kinetic Stability Start Start: this compound Solid Sample Step1 Dissolve in Buffers (pH 1.2, 4.5, 6.8, 10.0) Start->Step1 Step4 Potentiometric Titration (Inert Atmosphere) Start->Step4 Step6 Forced Degradation (H2O2 / UV / Heat) Start->Step6 Step2 Equilibrate 24h (Shake Flask) Step3 Filter & HPLC Assay Decision Final Formulation Strategy Step3->Decision Solubility Profile Step5 Determine pKa1, pKa2 Step5->Decision Charge State Step7 Identify Degradants (LC-MS) Step7->Decision Shelf-Life

Figure 2: Integrated workflow for determining thermodynamic and kinetic stability profiles.

References

  • PubChem. (2025).[1][2][3][4][5] 6-Methoxyisoquinoline Compound Summary. National Library of Medicine.[1] [Link]

  • Katritzky, A. R., et al. (2010).[1] Tautomerism in Heterocycles. Advances in Heterocyclic Chemistry. (General reference for isoquinolinol tautomerism principles).

  • Bardez, E., et al. (1997).[1] Excited-state tautomerism of 7-hydroxyquinoline. Journal of Physical Chemistry A. (Mechanistic basis for 7-hydroxy isomer stability).

  • Snape, T. J., et al. (2010).[1][6] Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. [Link]

  • Baertschi, S. W., et al. (2016).[1] Pharmaceutical Stress Testing: Predicting Drug Degradation. CRC Press.[1] (Source for Protocol B methodology).

Sources

solubility profile of 6-Methoxyisoquinolin-7-ol in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility Profile of 6-Methoxyisoquinolin-7-ol in Organic Solvents

Authored by a Senior Application Scientist

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Crucial Role of Solubility in Advancing this compound from Bench to Bedside

In the landscape of pharmaceutical development, the journey of a promising molecule from initial synthesis to a viable therapeutic agent is fraught with challenges. Among the most critical physicochemical properties that dictate the success of this journey is solubility.[1][2][3] For a compound like this compound, a heterocyclic aromatic compound with potential applications in the synthesis of pharmaceuticals, understanding its solubility profile in various organic solvents is not merely an academic exercise; it is a fundamental prerequisite for its advancement.[4] This guide provides a comprehensive framework for elucidating the solubility of this compound, empowering researchers to make informed decisions in process chemistry, formulation development, and ultimately, in unlocking its therapeutic potential. The principles and methodologies outlined herein are designed to be a self-validating system, ensuring the generation of robust and reliable data.

Section 1: Physicochemical Properties of this compound and Predicted Solubility Behavior

The molecular structure of this compound (Molecular Formula: C₁₀H₉NO₂, Molecular Weight: 175.18 g/mol ) provides the initial clues to its solubility characteristics.[4] The presence of a hydroxyl (-OH) group at the 7-position and a methoxy (-OCH₃) group at the 6-position on the isoquinoline scaffold introduces polarity and the potential for hydrogen bonding. The isoquinoline ring system itself contributes to the molecule's aromaticity and a degree of lipophilicity.

Based on these structural features, we can predict its general solubility behavior according to the "like dissolves like" principle.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): The hydroxyl group can act as a hydrogen bond donor, while the nitrogen in the isoquinoline ring and the oxygen atoms of the hydroxyl and methoxy groups can act as hydrogen bond acceptors. This suggests a favorable interaction with polar protic solvents, likely resulting in good solubility.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): The overall polarity of the molecule should facilitate dissolution in polar aprotic solvents. The absence of hydrogen bond donation from the solvent will mean that the primary interactions will be dipole-dipole forces.

  • Nonpolar Solvents (e.g., Hexane, Toluene): The presence of the polar functional groups is expected to significantly limit solubility in nonpolar solvents. While the aromatic ring may have some affinity for aromatic solvents like toluene, the energetic cost of breaking the intermolecular hydrogen bonds in the solid state of this compound to dissolve in a nonpolar environment is likely to be high.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular FormulaC₁₀H₉NO₂[4]
Molecular Weight175.18 g/mol [4]
Boiling Point353.2°C at 760 mmHg[4]
Density1.258 g/cm³[4]
Refractive Index1.649[4]

Section 2: Strategic Selection of Organic Solvents for Comprehensive Solubility Profiling

A robust solubility profile is not built on random solvent selection. The choice of solvents should be deliberate, covering a wide range of polarities and chemical functionalities relevant to pharmaceutical processing. The following table presents a recommended panel of organic solvents for a comprehensive solubility assessment of this compound.

Table 2: Recommended Organic Solvents for Solubility Profiling
Solvent ClassSolventPolarity IndexHydrogen Bond Donor/AcceptorRationale for Inclusion
Polar Protic Methanol5.1Donor & AcceptorCommon solvent in synthesis and purification.
Ethanol4.3Donor & AcceptorPharmaceutically acceptable solvent.
Isopropanol3.9Donor & AcceptorLess polar than ethanol, provides a gradient in protic polarity.
Polar Aprotic Acetonitrile5.8AcceptorWidely used in chromatography and as a reaction solvent.
Acetone5.1AcceptorCommon solvent for extractions and cleaning.
Dimethyl Sulfoxide (DMSO)7.2AcceptorHigh solubilizing power, often used for stock solutions.
N,N-Dimethylformamide (DMF)6.4AcceptorHigh boiling point solvent used in synthesis.
Nonpolar Toluene2.4-Aromatic solvent, can interact with the isoquinoline ring.
Dichloromethane (DCM)3.1-A common solvent for organic synthesis and extraction.
Hexane0.1-Represents a highly nonpolar environment.
Other Ethyl Acetate4.4AcceptorA moderately polar solvent with ester functionality.
Tetrahydrofuran (THF)4.0AcceptorA cyclic ether with good solvating properties.

Section 3: Experimental Determination of Solubility: A Step-by-Step Guide

The experimental determination of solubility can be approached from two perspectives: kinetic and thermodynamic.[5][6] Kinetic solubility is often determined in early discovery to quickly assess a compound's dissolution characteristics from a stock solution, while thermodynamic solubility represents the true equilibrium solubility of the solid form of the compound.[7][8][9][10]

Kinetic Solubility Determination

Kinetic solubility measures the concentration of a compound that remains in solution after being added from a concentrated stock solution (typically in DMSO) to an aqueous or organic medium and then allowed to precipitate. This method is high-throughput and provides an early indication of potential solubility issues.

Protocol for Kinetic Solubility Determination
  • Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Solvent Addition: In a 96-well plate, add the desired organic solvent to each well.

  • Compound Addition: Add a small volume of the DMSO stock solution to the organic solvent in each well to achieve a range of final concentrations (e.g., from 1 µM to 200 µM). The final concentration of DMSO should be kept low (e.g., <1%) to minimize its effect on solubility.

  • Incubation: Shake the plate at room temperature for a defined period (e.g., 2 hours) to allow for precipitation.[8]

  • Analysis: Analyze the concentration of the compound remaining in the supernatant after centrifugation or filtration. This is typically done using HPLC-UV or LC-MS/MS.[11] The kinetic solubility is the highest concentration at which no precipitation is observed.

Thermodynamic (Equilibrium) Solubility Determination

Thermodynamic solubility is the concentration of a solute in a saturated solution when there is an equilibrium between the dissolved solute and the undissolved solid.[7] The shake-flask method is the gold standard for determining thermodynamic solubility.[5]

Protocol for Thermodynamic Solubility Determination
  • Addition of Excess Solid: Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed vial. The excess solid is crucial to ensure that equilibrium is reached with the solid phase.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. This can take anywhere from 24 to 72 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration is no longer increasing).

  • Phase Separation: Separate the undissolved solid from the solution. This is typically achieved by centrifugation followed by filtration of the supernatant through a chemically inert filter (e.g., PTFE). Care must be taken to avoid adsorption of the solute onto the filter material.

  • Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent and determine the concentration of this compound using a validated analytical method such as HPLC-UV or LC-MS/MS.

  • Solid Phase Analysis: It is good practice to analyze the remaining solid by techniques such as X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC) to check for any changes in the solid form (e.g., polymorphism or solvate formation) during the experiment.

Mandatory Visualizations

G cluster_kinetic Kinetic Solubility Workflow k1 Prepare 10 mM stock in DMSO k3 Add stock solution to create concentration gradient k1->k3 k2 Dispense organic solvents into 96-well plate k2->k3 k4 Incubate with shaking (e.g., 2 hours) k3->k4 k5 Separate precipitate (centrifugation/filtration) k4->k5 k6 Analyze supernatant by HPLC-UV or LC-MS/MS k5->k6

Caption: Kinetic Solubility Determination Workflow.

G cluster_thermo Thermodynamic Solubility Workflow t1 Add excess solid this compound to solvent t2 Equilibrate with agitation (24-72 hours) t1->t2 t3 Separate solid and liquid phases (centrifugation & filtration) t2->t3 t4 Quantify concentration in supernatant (HPLC-UV or LC-MS/MS) t3->t4 t5 Analyze residual solid (e.g., XRPD) t3->t5

Caption: Thermodynamic Solubility Determination Workflow.

Section 4: Data Analysis and Interpretation of the Solubility Profile

Once the solubility data has been generated, it should be compiled into a comprehensive table for easy comparison and analysis.

Table 3: Solubility Profile of this compound in Organic Solvents (Template for Experimental Data)
SolventSolubility (mg/mL)Solubility (mol/L)Method (Kinetic/Thermodynamic)Temperature (°C)
Methanol
Ethanol
Isopropanol
Acetonitrile
Acetone
DMSO
DMF
Toluene
Dichloromethane
Hexane
Ethyl Acetate
Tetrahydrofuran
Interpreting the Results

The solubility profile will provide critical insights for the development of this compound:

  • High solubility in polar protic solvents like methanol and ethanol would be advantageous for purification by crystallization and for the preparation of some liquid formulations.

  • Good solubility in polar aprotic solvents such as DMSO and DMF is important for in vitro biological screening and for certain synthetic transformations.

  • Low solubility in nonpolar solvents like hexane is expected and can be exploited for precipitation and purification steps.

  • Discrepancies between kinetic and thermodynamic solubility can indicate that the compound may exist in a metastable amorphous form when precipitated from a stock solution, which can have implications for its stability and bioavailability.[9]

Conclusion and Future Perspectives

A thorough understanding of the solubility profile of this compound in a range of organic solvents is a cornerstone of its successful development. The methodologies and strategic considerations outlined in this guide provide a robust framework for researchers to generate high-quality, reliable solubility data. This data will be instrumental in guiding process chemistry, enabling the design of appropriate formulations, and ultimately, paving the way for preclinical and clinical evaluation. The investment in these fundamental studies at an early stage can significantly de-risk the later stages of drug development and accelerate the translation of this promising molecule into a potential therapeutic.

References

  • Cas 1810-58-8, this compound - LookChem. Available from: [Link]

  • 6-Methoxyquinoline | C10H9NO | CID 14860 - PubChem. Available from: [Link]

  • The Importance of Solubility for New Drug Molecules. Biomed Pharmacol J 2020;13(2). Available from: [Link]

  • Solubility of Organic Compounds. Chem LibreTexts. Available from: [Link]

  • 6-Methoxyisoquinoline | C10H9NO | CID 11040978 - PubChem. Available from: [Link]

  • (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate. Available from: [Link]

  • Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives - NIH. Available from: [Link]

  • Drug Solubility: Importance and Enhancement Techniques - PMC. Available from: [Link]

  • Thermodynamic vs. Kinetic Solubility: Knowing Which is Which | American Pharmaceutical Review. Available from: [Link]

  • Diastereoselective Synthesis of (-)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives - PubMed. Available from: [Link]

  • CAS#:19641-12-4 | 6-methoxy-1,2-dimethyl-1,2,3,4-tetrahydroisoquinolin-7-ol | Chemsrc. Available from: [Link]

  • Predicting drug solubility in organic solvents mixtures - Unipd. Available from: [Link]

  • FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review. Available from: [Link]

  • Compound solubility measurements for early drug discovery | Computational Chemistry. Available from: [Link]

  • 3,4-Dihydro-6,7-dimethoxyisoquinoline | C11H13NO2 | CID 30058 - PubChem. Available from: [Link]

  • Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation - PubMed. Available from: [Link]

  • kinetic versus thermodynamic solubility temptations and risks - PubMed. Available from: [Link]

  • Drug solubility: why testing early matters in HTS | BMG LABTECH. Available from: [Link]

  • Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic - Sygnature Discovery. Available from: [Link]

  • 6,7-Dimethoxyisoquinoline | C11H11NO2 | CID 177578 - PubChem. Available from: [Link]

  • Common Solvents Used in Organic Chemistry: Table of Properties. Available from: [Link]

Sources

Defining the Pharmacophoric Signature of 6-Methoxyisoquinolin-7-ol: A Structural & Functional Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Identifying the Pharmacophore of 6-Methoxyisoquinolin-7-ol Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Pharmacologists, and Structural Biologists

Executive Summary

The this compound scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Often encountered as a metabolic fragment of benzylisoquinoline alkaloids or a synthetic precursor to marine natural products (e.g., aaptamines), this moiety possesses a distinct electronic and steric signature.

This guide deconstructs the pharmacophore of this compound, moving beyond simple structural description to a functional analysis of its binding capabilities. We define its role as a bidentate hydrogen-bonding motif fused to a


-deficient aromatic core, critical for targeting G-protein coupled receptors (specifically dopamine D3), modulating P-glycoprotein (P-gp) efflux pumps, and serving as a scaffold for anti-mycobacterial agents.

Chemical Architecture & Electronic Profile

To identify the pharmacophore, one must first understand the intrinsic reactivity and electrostatic potential of the core.

Structural Attributes[1][2][3][4][5]
  • Core: Fully aromatic isoquinoline system. Unlike its tetrahydro- counterparts (THIQ), this molecule is planar, enforcing specific steric constraints on the receptor pocket.

  • C-6 Methoxy Group: Acts as a weak Hydrogen Bond Acceptor (HBA) and a lipophilic anchor. The methyl group restricts rotation, often locking the molecule into a specific conformation relative to the receptor floor.

  • C-7 Hydroxyl Group: A dual Hydrogen Bond Donor/Acceptor (HBD/HBA). The acidity of this phenol is modulated by the adjacent methoxy group and the pyridine-like nitrogen ring.

  • N-2 Nitrogen: A basic center (

    
     for unsubstituted isoquinoline). In this compound, the electron-donating oxygen substituents at C6/C7 increase electron density on the ring, potentially elevating the 
    
    
    
    slightly, making it protonatable at physiological pH (7.4) depending on the specific microenvironment.
The "Ortho-Oxygenated" Effect

The vicinal (ortho) positioning of the 6-OMe and 7-OH groups creates a "chelation-like" electronic surface. This motif is frequently recognized by:

  • Metabolic Enzymes: COMT (Catechol-O-methyltransferase) often targets vicinal diols, but the 6-OMe/7-OH pattern represents a "metabolically capped" catechol, resisting rapid degradation while retaining binding affinity.

  • Metal Ion Coordination: In metalloenzyme active sites, this bidentate surface can coordinate divalent cations (

    
    , 
    
    
    
    ).

Pharmacophore Mapping Strategy

We classify the pharmacophore features into four distinct interaction vectors.

Feature IDChemical MoietyInteraction TypeBiological Function
F1 Isoquinoline Nitrogen (N-2)Ionic / H-Bond AcceptorCritical for salt-bridge formation (e.g., Asp3.32 in Dopamine receptors).[1]
F2 C-7 Hydroxyl (-OH)H-Bond DonorDirectional anchor; dictates specificity over 6,7-dimethoxy analogs.[1]
F3 C-6 Methoxy (-OMe)Hydrophobic / StericFills lipophilic sub-pockets; prevents steric clash in tight clefts.[1]
F4 Aromatic Core (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

)

-

Stacking /

-Cation
Intercalation (DNA) or stacking with aromatic residues (Phe/Trp).
Visualization of the Pharmacophore

The following diagram illustrates the spatial arrangement of these features and their interaction potentials.

PharmacophoreMap Core Isoquinoline Core (Planar Aromatic) N2 N-2 Nitrogen (Basic Center) Core->N2 Electronic Coupling C6 C-6 Methoxy (Lipophilic/HBA) Core->C6 Positional Constraint C7 C-7 Hydroxyl (H-Bond Donor) Core->C7 Electronic Activation Target_Pgp Target: P-glycoprotein (Efflux Modulation) Core->Target_Pgp Pi-Stacking Target_D3 Target: Dopamine D3R (Asp3.32 Salt Bridge) N2->Target_D3 Ionic Interaction Target_Enz Target: Oxidative Cyclization (Aaptamine Synthesis) N2->Target_Enz Directing Group C6->Target_Pgp Hydrophobic Contact C7->Target_D3 H-Bonding C7->Target_Enz Phenolic Activation

Figure 1: Pharmacophoric interaction map of this compound linking structural features to specific biological targets.

Case Studies in Drug Design

CNS Ligands: The Dopamine D3 Connection

Research into tetrahydroisoquinoline (THIQ) derivatives has established the 6-methoxy-7-hydroxy motif as a primary pharmacophore for Dopamine D3 Receptor (D3R) affinity.

  • Mechanism: The protonated N-2 forms a salt bridge with Asp3.32 in the receptor. The 7-OH group acts as a hydrogen bond donor to Ser5.42 or Ser5.46.

  • Selectivity: While the tetrahydro form is the classic ligand, the aromatic this compound serves as a rigidified probe. Rigidity often reduces affinity for D3R compared to D2R unless specific linker motifs (e.g., o-xylenyl) are employed, but the 6-OMe/7-OH substitution pattern remains the critical determinant for binding pocket recognition [1].[2]

Anti-Infectives: The Aaptamine Pathway

The this compound unit acts as the specific precursor for the demethyl(oxy)aaptamine skeleton.[3][4][5][6]

  • Mechanism: Oxidative intramolecular cyclization utilizes the high electron density at the ortho-position of the phenol (C-8) to close a third ring.

  • Significance: This reactivity highlights the "latent" pharmacophore capability—the molecule is pre-organized to undergo oxidative coupling to form larger, planar intercalators effective against dormant mycobacteria (anti-TB activity) [2, 3].

MDR Reversal: P-glycoprotein Inhibition

Derivatives containing the 6,7-dimethoxy or 6-methoxy-7-hydroxy isoquinoline core are potent inhibitors of P-glycoprotein (ABCB1).

  • Mechanism: The planar aromatic system allows for intercalation into the drug-binding pocket of the transporter, while the oxygenated substituents modulate the lipophilicity (logP) required to penetrate the membrane bilayer and access the transmembrane domain [4].

Experimental Protocol: Validating the Pharmacophore

To confirm the pharmacophoric activity of this scaffold in a new target (e.g., a novel kinase or GPCR), follow this "Fragment-Growing" workflow.

Protocol: Fragment-Based Screening & SAR Expansion

Objective: Determine if this compound binds to Target X via the predicted F1-F4 vectors.

Step 1: In Silico Docking

  • Preparation: Generate the 3D conformer of this compound. Protonate N-2 (assume pH 7.4).

  • Grid Generation: Define the binding site of Target X (e.g., using PDB crystal structures).

  • Docking: Run flexible docking (e.g., Glide or AutoDock Vina).

  • Filter: Select poses where N-2 interacts with acidic residues (Asp/Glu) and 7-OH forms H-bonds.

Step 2: Saturation Transfer Difference (STD) NMR

  • Rationale: STD-NMR detects transient binding of low-affinity fragments.

  • Method:

    • Prepare protein sample (

      
      ) and ligand (
      
      
      
      , 100x excess) in
      
      
      buffer.
    • Irradiate protein resonances (on-resonance) and acquire spectrum.

    • Subtract from off-resonance spectrum.

    • Analysis: Signals corresponding to the H-5 and H-8 aromatic protons of the isoquinoline will appear if the molecule binds. The intensity correlates with proximity to the protein surface.

Step 3: SAR Expansion (Chemical Validation) Synthesize three variants to validate the pharmacophore hypothesis:

  • Variant A (N-Methylation): Convert to N-methyl-6-methoxyisoquinolinium. Test: Is the H-bond donor at N-2 essential?

  • Variant B (O-Methylation): Convert 7-OH to 7-OMe. Test: Is the H-bond donor at C-7 essential?

  • Variant C (Deoxygenation): Remove 6-OMe.[5] Test: Is the steric/lipophilic anchor required?

Workflow Visualization

SAR_Workflow cluster_Exp Experimental Validation Start This compound (Scaffold) Docking In Silico Docking (Identify Binding Mode) Start->Docking NMR STD-NMR (Confirm Binding) Docking->NMR If Score > Threshold SAR SAR Derivatization (Map Features) NMR->SAR If Binding Detected Outcome Validated Pharmacophore SAR->Outcome Structure-Activity Correlation

Figure 2: Step-by-step workflow for validating the pharmacophoric relevance of the scaffold.

References

  • New tetrahydroisoquinoline-based D3R ligands with an o-xylenyl linker motif. Bioorg. Med. Chem. (2014). Link

  • Oxidative Cyclization at ortho-Position of Phenol: Improved Total Synthesis of 3-(Phenethylamino)demethyl(oxy)aaptamine. Mar. Drugs (2023).[5] Link

  • Total Synthesis of Fused Polycyclic Alkaloids Based on Oxidative Phenolic Coupling Reaction. Chem. Pharm. Bull. (2021). Link

  • Structure-Activity Relationship Studies on 6,7-Dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline Derivatives as Multidrug Resistance Reversers. ChemMedChem (2017). Link

Sources

Methodological & Application

step-by-step synthesis protocol for 6-Methoxyisoquinolin-7-ol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details the high-purity synthesis of 6-Methoxyisoquinolin-7-ol (also known as 7-hydroxy-6-methoxyisoquinoline), a critical building block for benzylisoquinoline alkaloids and pharmaceutical intermediates.

The protocol utilizes a regioselective Pomeranz-Fritsch cyclization strategy. Unlike direct demethylation of 6,7-dimethoxyisoquinoline—which often yields difficult-to-separate regioisomeric mixtures—this de novo synthesis guarantees the correct substitution pattern by leveraging the para-directing effect of the benzyloxy group during ring closure.

Part 1: Retrosynthetic Analysis & Strategy

The synthesis is designed to unambiguously establish the 7-hydroxy-6-methoxy substitution pattern.

  • Target : this compound.[1][2]

  • Precursor : 7-Benzyloxy-6-methoxyisoquinoline (allows mild deprotection).

  • Key Transformation : Pomeranz-Fritsch cyclization of an aminoacetal Schiff base.[3][4]

  • Starting Material : Isovanillin (3-hydroxy-4-methoxybenzaldehyde).

Mechanistic Logic : In the cyclization step, the electron-donating benzyloxy group at position 3 of the benzaldehyde activates the para position (position 6 of the aldehyde), directing the ring closure to form the 7-substituted isoquinoline exclusively.

Retrosynthesis cluster_legend Key Logic Target This compound (Target) Intermediate1 7-Benzyloxy-6-methoxyisoquinoline (Protected Intermediate) Target->Intermediate1 Hydrogenolysis (Pd/C, H2) SchiffBase Schiff Base (Aminoacetal) Intermediate1->SchiffBase Pomeranz-Fritsch Cyclization (H2SO4) Start Isovanillin (3-Hydroxy-4-methoxybenzaldehyde) SchiffBase->Start 1. BnBr, K2CO3 2. Aminoacetal Text 3-Benzyloxy group directs cyclization to para-position (C6) yielding 7-substituted isoquinoline.

Caption: Retrosynthetic pathway ensuring regiochemical fidelity via para-directed cyclization.

Part 2: Safety & Pre-Requisites

Hazard Warnings :

  • Benzyl Bromide : Potent lachrymator and skin irritant. Handle only in a functioning fume hood.

  • Concentrated H₂SO₄ : Highly corrosive. Reacts violently with water.

  • Hydrogen Gas : Flammable/explosive. Ensure proper grounding and inert gas purging.

Reagents Required :

  • Isovanillin (CAS: 621-59-0)

  • Benzyl bromide (CAS: 100-39-0)

  • Aminoacetaldehyde diethyl acetal (CAS: 622-97-9)

  • Potassium carbonate (anhydrous)[5]

  • Palladium on Carbon (10% Pd/C)[2][6]

  • Solvents: DMF, Toluene, Ethanol, Dichloromethane (DCM).

Part 3: Step-by-Step Synthesis Protocol

Stage 1: Protection of Isovanillin

Objective: Mask the phenol as a benzyl ether to prevent side reactions and direct regiochemistry.

  • Setup : Charge a round-bottom flask with Isovanillin (10.0 g, 65.7 mmol) and anhydrous DMF (100 mL).

  • Base Addition : Add Potassium Carbonate (13.6 g, 98.5 mmol, 1.5 equiv) in one portion.

  • Alkylation : Add Benzyl Bromide (8.6 mL, 72.3 mmol, 1.1 equiv) dropwise via syringe over 10 minutes.

  • Reaction : Heat the mixture to 60 °C for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3) until starting material disappears.

  • Workup : Pour the mixture into ice-water (500 mL). The product will precipitate.

  • Isolation : Filter the white solid, wash copiously with water, and dry in a vacuum oven at 45 °C.

  • Yield : Expect ~15.0 g (94%) of 3-(Benzyloxy)-4-methoxybenzaldehyde .

    • Note: Recrystallize from ethanol if necessary (mp 62–64 °C).

Stage 2: Schiff Base Condensation

Objective: Form the aminoacetal precursor for cyclization.

  • Setup : Dissolve the aldehyde from Stage 1 (10.0 g, 41.3 mmol) in Toluene (150 mL) in a flask equipped with a Dean-Stark trap.

  • Addition : Add Aminoacetaldehyde diethyl acetal (6.6 mL, 45.4 mmol, 1.1 equiv).

  • Dehydration : Reflux the mixture for 4–6 hours, collecting the azeotropic water in the trap.

  • Concentration : Evaporate the toluene under reduced pressure to yield the crude Schiff base as a viscous yellow oil.

    • Checkpoint: Use immediately in the next step to prevent hydrolysis.

Stage 3: Pomeranz-Fritsch Cyclization

Objective: Construct the isoquinoline core.[4][7][8] The benzyloxy group directs closure to the 6-position (relative to aldehyde), becoming C7 of the isoquinoline.

  • Acid Preparation : Cool Concentrated H₂SO₄ (40 mL) to 0 °C in a flask.

  • Addition : Add the crude Schiff base dropwise to the stirring acid, maintaining the temperature below 10 °C.

  • Cyclization :

    • Allow the mixture to warm to room temperature.

    • Heat to 100 °C for 1 hour. The solution will turn dark.

  • Quenching : Pour the reaction mixture carefully onto crushed ice (300 g).

  • Neutralization : Adjust pH to ~9 using concentrated Ammonium Hydroxide (NH₄OH).

  • Extraction : Extract with DCM (3 × 100 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification : Purify via flash column chromatography (SiO₂, gradient 0–5% MeOH in DCM).

  • Product : 7-Benzyloxy-6-methoxyisoquinoline .

    • Yield: Typical yields are 40–50% for this step.

    • Data: ¹H NMR (CDCl₃) shows characteristic isoquinoline doublets at δ 8.4 (s, H-1) and 9.1 (s, H-1).

Stage 4: Hydrogenolysis (Deprotection)

Objective: Cleave the benzyl ether to reveal the free phenol.

  • Setup : Dissolve 7-Benzyloxy-6-methoxyisoquinoline (2.0 g) in Methanol (50 mL) in a hydrogenation flask.

  • Catalyst : Add 10% Pd/C (200 mg, 10 wt%).

  • Reduction : Stir under a hydrogen atmosphere (balloon pressure or 1 atm) at room temperature for 12–24 hours.

  • Filtration : Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with methanol.

  • Isolation : Concentrate the filtrate to dryness.

  • Final Product : This compound is obtained as a pale solid.

    • Purity: >98% by HPLC.

Part 4: Analytical Summary

CompoundStructureKey ¹H NMR Signals (CDCl₃/DMSO-d₆)
Precursor 3-BnO-4-MeO-benzaldehydeδ 9.81 (s, CHO), 7.4 (m, Ph), 5.2 (s, CH₂Ph), 3.9 (s, OMe)
Intermediate 7-BnO-6-MeO-isoquinolineδ 9.1 (s, H1), 8.4 (d, H3), 7.4 (m, Ph), 5.3 (s, CH₂Ph), 4.0 (s, OMe)
Final Product This compound δ 9.05 (s, 1H), 8.30 (d, 1H), 7.55 (d, 1H), 7.40 (s, 1H), 7.25 (s, 1H), 3.95 (s, 3H)

References

  • Melzer, B. C.; Felber, J. G.; Bracher, F. (2018). Aminomethylation/hydrogenolysis as an alternative to direct methylation of metalated isoquinolines – a novel total synthesis of the alkaloid 7-hydroxy-6-methoxy-1-methylisoquinoline.[9][10][11] Beilstein Journal of Organic Chemistry, 14, 130–134. Link

  • Pomeranz, C. (1893).[4][12] Über eine neue Isochinolinsynthese. Monatshefte für Chemie, 14, 116–119.[12]

  • Fritsch, P. (1893).[4] Synthese von Isochinolinderivaten aus Benzalaminoacetal.[3][4][7][8][12] Berichte der deutschen chemischen Gesellschaft, 26, 419–422.

  • Chrzanowska, M.; Grajewska, A. (2023).[2] Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Molecules, 28(7), 3185. Link

Sources

Application Note: Precision Synthesis of 6-Methoxyisoquinolin-7-ol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous technical guide for the preparation of 6-Methoxyisoquinolin-7-ol (also known as 7-hydroxy-6-methoxyisoquinoline). It details two distinct protocols: a de novo synthesis via the Pomeranz-Fritsch reaction (Method A) for high regiochemical fidelity, and a selective demethylation route (Method B) for rapid access from commercially available precursors.

Abstract

This compound is a critical isoquinoline scaffold found in various bioactive alkaloids and pharmaceutical intermediates. Its amphoteric nature and specific oxygenation pattern pose synthetic challenges, particularly in achieving correct regiochemistry. This guide outlines two validated protocols: Method A , a de novo construction using a modified Pomeranz-Fritsch cyclization which guarantees regiochemical purity; and Method B , a cost-effective selective demethylation of 6,7-dimethoxyisoquinoline utilizing hydrobromic acid.

Part 1: Retrosynthetic Analysis & Strategy

The structural integrity of this compound relies on the correct placement of the hydroxyl and methoxy groups.

  • Strategy A (De Novo): Disconnects the C4–C4a bond. The precursor is a protected benzaldehyde derivative (3-benzyloxy-4-methoxybenzaldehyde). Cyclization is directed by the electron-donating benzyloxy group to the para position, unambiguously yielding the 7,6-substitution pattern.

  • Strategy B (Functionalization): Relies on the differential reactivity of the methoxy groups in 6,7-dimethoxyisoquinoline. The 7-methoxy group, being conjugated to the nitrogen in a specific electronic environment (para-quinoid resonance contribution), is generally more susceptible to nucleophilic cleavage by HBr.

Pathway Visualization

SyntheticRoutes Target This compound Isovanillin Isovanillin (3-Hydroxy-4-methoxybenzaldehyde) Bn_Protect 3-Benzyloxy-4-methoxy- benzaldehyde Isovanillin->Bn_Protect BnBr, K2CO3 Imine Aminoacetal Imine Intermediate Bn_Protect->Imine Aminoacetaldehyde diethyl acetal Cyclized 7-Benzyloxy-6-methoxy- isoquinoline Imine->Cyclized Pomeranz-Fritsch (H2SO4/TFA) Cyclized->Target Deprotection (H2/Pd or Acid) Dimethoxy 6,7-Dimethoxyisoquinoline Dimethoxy->Target Selective Demethylation (48% HBr, Reflux)

Figure 1: Retrosynthetic logic flow. Route A (solid lines) offers guaranteed regiochemistry. Route B (dashed line) is a direct functionalization route.

Part 2: Reagents & Materials[1][2][3][4][5]

Essential Reagents
ReagentCAS NumberGrade/PurityRole
Precursors
3-Benzyloxy-4-methoxybenzaldehyde6346-05-0>98%Starting Material (Method A)
Aminoacetaldehyde diethyl acetal645-36-3>97%Nitrogen Source (Method A)
6,7-Dimethoxyisoquinoline5852-45-9>98%Starting Material (Method B)
Solvents & Catalysts
Hydrobromic Acid (48% aq.)10035-10-6ACS ReagentDemethylation Agent
Sulfuric Acid (Conc.)7664-93-995-98%Cyclization Catalyst
Trifluoroacetic Anhydride (TFAA)407-25-0ReagentAlternative Catalyst
Palladium on Carbon (Pd/C)7440-05-310% loadingDeprotection Catalyst
Toluene108-88-3AnhydrousSolvent (Azeotropic)

Part 3: Experimental Protocols

Method A: De Novo Synthesis (Pomeranz-Fritsch)

Best for: Structure validation, high purity, and when 6,7-dimethoxyisoquinoline is unavailable.

Step 1: Imine Formation
  • Setup: Equip a 250 mL round-bottom flask with a Dean-Stark trap and reflux condenser.

  • Charge: Add 3-benzyloxy-4-methoxybenzaldehyde (10.0 mmol, 2.42 g) and aminoacetaldehyde diethyl acetal (11.0 mmol, 1.6 mL) into anhydrous toluene (50 mL).

  • Reaction: Reflux the mixture for 4–6 hours. Monitor the collection of water in the Dean-Stark trap.

  • Workup: Evaporate the toluene under reduced pressure to yield the crude imine as a viscous yellow oil. This is typically used directly without purification.

Step 2: Cyclization[1][2]
  • Preparation: Cool concentrated sulfuric acid (10 mL) to 0°C in a 50 mL flask.

  • Addition: Add the crude imine dropwise to the stirring acid. Caution: Exothermic.

  • Heating: Heat the mixture to 100°C for 1 hour. The solution will turn dark brown.

  • Quenching: Cool to room temperature and pour onto crushed ice (100 g).

  • Neutralization: Carefully basify with concentrated NH₄OH to pH 9.

  • Extraction: Extract with CHCl₃ (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[3]

  • Purification: Flash chromatography (SiO₂, 2-5% MeOH in DCM) yields 7-benzyloxy-6-methoxyisoquinoline .

Step 3: Deprotection
  • Hydrogenolysis: Dissolve the intermediate (5.0 mmol) in MeOH (30 mL). Add 10% Pd/C (10 wt%).

  • Reaction: Stir under H₂ atmosphere (balloon pressure) for 12 hours at room temperature.

  • Isolation: Filter through Celite to remove catalyst. Concentrate the filtrate to obtain This compound .

Method B: Selective Demethylation

Best for: Rapid scale-up from commercial starting materials.

Protocol
  • Charge: In a 50 mL round-bottom flask, dissolve 6,7-dimethoxyisoquinoline (1.0 g, 5.28 mmol) in 48% hydrobromic acid (10 mL).

  • Reaction: Heat to reflux (approx. 126°C) for 2–4 hours.

    • Critical Control Point: Monitor by TLC (9:1 DCM:MeOH). The reaction proceeds sequentially. Over-reaction leads to the diol (6,7-dihydroxyisoquinoline). Stop when the mono-demethylated product is maximized.

  • Workup: Cool the mixture to 0°C. The product may precipitate as the hydrobromide salt.

  • Neutralization: Dilute with water (20 mL) and adjust pH to ~8 with saturated NaHCO₃ solution.

  • Isolation: The free base precipitates as a solid. Filter, wash with cold water, and dry.

  • Recrystallization: Recrystallize from Ethanol/Water if necessary.

Part 4: Analytical Validation & Troubleshooting

Expected Data
  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       9.05 (s, 1H, H-1) – Most deshielded singlet.
      
    • 
       8.35 (d, 1H, H-3).
      
    • 
       7.55 (d, 1H, H-4).
      
    • 
       7.40 (s, 1H, H-8) – Diagnostic: NOE correlation with OH.
      
    • 
       7.25 (s, 1H, H-5) – Diagnostic: NOE correlation with OMe.
      
    • 
       3.95 (s, 3H, OMe).
      
Troubleshooting Guide
IssueProbable CauseSolution
Method A: Low Yield in Cyclization Polymerization of imineEnsure strictly anhydrous conditions during imine formation. Use PPA (Polyphosphoric Acid) instead of H₂SO₄ for milder cyclization.
Method B: Mixture of Isomers Non-selective demethylationLower reflux temperature to 100°C. Stop reaction earlier (monitor strictly by TLC).
Method B: Over-demethylation Reaction time too longReduce time. The 7-OMe is cleaved first; the 6-OMe is more robust but will cleave eventually.

References

  • Selective Demethylation of Isoquinoline Alkaloids. Common Organic Chemistry. [Link]

  • Synthesis of Tetrahydroisoquinoline Carboxylic Acids (Pomeranz-Fritsch Application). Chrzanowska, M. et al. (2023).[4] MDPI. [Link]

  • Regioselective Demethylation Studies. ResearchGate (Horie et al.). [Link]

Sources

High-Purity Purification of 6-Methoxyisoquinolin-7-ol: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides detailed application notes and protocols for the purification of high-purity 6-Methoxyisoquinolin-7-ol, a crucial heterocyclic scaffold in medicinal chemistry and drug development. This document is intended for researchers, scientists, and drug development professionals seeking to obtain this compound with the high degree of purity required for downstream applications. The methodologies described herein are grounded in established chemical principles and validated through practical application, ensuring both reproducibility and scientific integrity.

Introduction: The Importance of Purity

This compound is a key intermediate in the synthesis of a variety of biologically active molecules. The presence of impurities, even in trace amounts, can significantly impact the outcome of subsequent synthetic steps, alter pharmacological profiles, and complicate analytical characterization. Therefore, robust and efficient purification strategies are paramount. This guide will explore the principal techniques for achieving high-purity this compound, focusing on recrystallization, column chromatography, and preparative High-Performance Liquid Chromatography (HPLC).

Understanding the Molecule: Properties and Potential Impurities

Before embarking on purification, a thorough understanding of the physicochemical properties of this compound and its likely impurities is essential.

Physicochemical Properties:

PropertyValueSource
Molecular FormulaC10H9NO2[1]
Molecular Weight175.18 g/mol [1]
AppearanceOff-white to light brown solid (Predicted)[2]
Melting Point49°C (for 7-Methoxyisoquinoline)[2]
pKa5.54 ± 0.10 (Predicted for 7-Methoxyisoquinoline)[2]

Note: Experimental data for this compound is limited; some properties are based on the closely related isomer, 7-Methoxyisoquinoline.

The presence of both a weakly basic nitrogen atom in the isoquinoline ring and a weakly acidic phenolic hydroxyl group gives the molecule amphiprotic character. This dual functionality can be exploited in certain purification strategies.

Common Impurities:

Impurities in a sample of this compound typically arise from the synthetic route employed. Common synthetic precursors, such as substituted benzaldehydes and aminoacetaldehyde dimethyl acetal, may be present. Other likely impurities include:

  • Starting materials: Unreacted precursors.

  • Isomers: Positional isomers such as 7-methoxyisoquinolin-6-ol may form depending on the regioselectivity of the synthesis.

  • By-products: Products from side reactions, such as over-alkylation or incomplete cyclization.

  • Reagents and catalysts: Residual acids, bases, or metal catalysts used in the synthesis.

A preliminary analysis of the crude product by Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for identifying the major impurities and guiding the selection of the most appropriate purification technique.

Purification Workflow

The following diagram illustrates a typical workflow for the purification of this compound. The choice of techniques and their sequence will depend on the initial purity of the crude material and the desired final purity.

PurificationWorkflow Crude Crude 6-Methoxy- isoquinolin-7-ol Recrystallization Recrystallization Crude->Recrystallization Initial Cleanup ColumnChrom Column Chromatography Recrystallization->ColumnChrom Further Purification Analysis Purity Analysis (HPLC, NMR, MS) Recrystallization->Analysis PrepHPLC Preparative HPLC ColumnChrom->PrepHPLC Final Polishing ColumnChrom->Analysis PrepHPLC->Analysis Pure High-Purity Product (>99%) Analysis->Pure Verification PurityValidation PurifiedSample Purified Sample HPLC HPLC Analysis PurifiedSample->HPLC Quantitative Purity NMR NMR Spectroscopy PurifiedSample->NMR Structural Integrity & Impurity ID MS Mass Spectrometry PurifiedSample->MS Molecular Weight Verification PurityConfirmation Purity Confirmed HPLC->PurityConfirmation NMR->PurityConfirmation MS->PurityConfirmation PurificationWorkflow Crude Crude 6-Methoxy- isoquinolin-7-ol Recrystallization Recrystallization Crude->Recrystallization Initial Cleanup ColumnChrom Column Chromatography Recrystallization->ColumnChrom Further Purification Analysis Purity Analysis (HPLC, NMR, MS) Recrystallization->Analysis PrepHPLC Preparative HPLC ColumnChrom->PrepHPLC Final Polishing ColumnChrom->Analysis PrepHPLC->Analysis Pure High-Purity Product (>99%) Analysis->Pure Verification PurityValidation PurifiedSample Purified Sample HPLC HPLC Analysis PurifiedSample->HPLC Quantitative Purity NMR NMR Spectroscopy PurifiedSample->NMR Structural Integrity & Impurity ID MS Mass Spectrometry PurifiedSample->MS Molecular Weight Verification PurityConfirmation Purity Confirmed HPLC->PurityConfirmation NMR->PurityConfirmation MS->PurityConfirmation

Sources

Application Notes and Protocols for the Microwave-Assisted Synthesis of 6-Methoxyisoquinolin-7-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Isoquinoline Scaffold and the Advent of Microwave-Assisted Synthesis

The isoquinoline moiety is a privileged heterocyclic scaffold, forming the core structure of numerous natural products and pharmacologically active compounds. Its derivatives exhibit a wide range of biological activities, including analgesic, anticancer, and antimicrobial properties. Consequently, the development of efficient and sustainable synthetic methodologies for accessing novel isoquinoline derivatives is of paramount importance in medicinal chemistry and drug discovery. The target molecule, 6-Methoxyisoquinolin-7-ol, represents a valuable building block for the synthesis of more complex molecular architectures.

Traditionally, the synthesis of isoquinolines has relied on classical methods that often require harsh reaction conditions, long reaction times, and result in modest yields. The advent of microwave-assisted organic synthesis (MAOS) has revolutionized synthetic chemistry by offering a powerful tool to accelerate reaction rates, improve yields, and enhance product purity.[1] The ability of microwave irradiation to rapidly and efficiently heat polar molecules leads to a significant reduction in reaction times, often from hours to minutes.[1] This application note provides a detailed protocol for the microwave-assisted synthesis of this compound, proceeding through a Pictet-Spengler reaction to form the tetrahydroisoquinoline intermediate, followed by an oxidation step.

Reaction Scheme and Mechanism

The synthesis of this compound is a two-step process. The first step is a microwave-assisted Pictet-Spengler reaction between 2-(3-hydroxy-4-methoxyphenyl)ethan-1-amine and aminoacetaldehyde dimethyl acetal to form the tetrahydroisoquinoline intermediate. The second step involves the oxidation of this intermediate to the final aromatic isoquinoline product.

Step 1: Microwave-Assisted Pictet-Spengler Reaction

The Pictet-Spengler reaction is a classic and efficient method for the construction of tetrahydroisoquinoline ring systems.[2][3] The reaction proceeds through the condensation of a β-arylethylamine with an aldehyde or its equivalent, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution.[2]

The reaction mechanism is as follows:

  • Iminium Ion Formation: In the presence of an acid catalyst, the aminoacetaldehyde dimethyl acetal is hydrolyzed to generate aminoacetaldehyde, which then reacts with the primary amine of 2-(3-hydroxy-4-methoxyphenyl)ethan-1-amine to form an iminium ion intermediate.

  • Intramolecular Cyclization: The electron-rich aromatic ring of the phenylethylamine derivative attacks the electrophilic iminium ion in an intramolecular electrophilic aromatic substitution reaction. The hydroxyl and methoxy groups on the aromatic ring activate it for this cyclization.

  • Deprotonation: Loss of a proton from the resulting intermediate re-aromatizes the system and yields the 6-methoxy-7-hydroxy-1,2,3,4-tetrahydroisoquinoline.

Microwave irradiation significantly accelerates this reaction by efficiently heating the polar reactants and intermediates, leading to a rapid increase in the reaction rate.[4][5][6]

Step 2: Oxidation of the Tetrahydroisoquinoline Intermediate

The 6-methoxy-7-hydroxy-1,2,3,4-tetrahydroisoquinoline intermediate is then oxidized to the fully aromatic this compound. Various oxidizing agents can be employed for this transformation. A common and effective method involves heating with a catalyst such as palladium on carbon (Pd/C) in a suitable solvent. Microwave irradiation can also be utilized to expedite this oxidation process.

Experimental Protocols

Materials and Equipment
Reagent/EquipmentGrade/Specification
2-(3-hydroxy-4-methoxyphenyl)ethan-1-amineReagent grade, 98%
Aminoacetaldehyde dimethyl acetalReagent grade, 98%
Trifluoroacetic acid (TFA)Reagent grade, 99%
Dichloromethane (DCM)Anhydrous, ≥99.8%
Methanol (MeOH)Anhydrous, ≥99.8%
Palladium on carbon (Pd/C)10 wt. % loading
TolueneAnhydrous, ≥99.8%
Microwave SynthesizerCapable of controlled temperature and pressure
Rotary EvaporatorStandard laboratory equipment
Flash Chromatography SystemSilica gel, 230-400 mesh
NMR Spectrometer400 MHz or higher
Mass SpectrometerESI or other suitable ionization method
Melting Point ApparatusStandard laboratory equipment
Synthesis of 2-(3-hydroxy-4-methoxyphenyl)ethan-1-amine (Starting Material)

The starting material, 2-(3-hydroxy-4-methoxyphenyl)ethan-1-amine, can be synthesized from isovanillin through a multi-step process involving a Henry reaction followed by reduction.

Protocol 1: Microwave-Assisted Pictet-Spengler Reaction

Caption: Workflow for the microwave-assisted Pictet-Spengler reaction.

Step-by-Step Methodology:

  • To a 10 mL microwave reaction vial, add 2-(3-hydroxy-4-methoxyphenyl)ethan-1-amine (1.0 mmol, 1 equiv).

  • Add aminoacetaldehyde dimethyl acetal (1.2 mmol, 1.2 equiv).

  • Dissolve the reactants in anhydrous dichloromethane (DCM, 5 mL).

  • Add trifluoroacetic acid (TFA, 0.1 mmol, 0.1 equiv) to the mixture.

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the reaction mixture at 120 °C for 20 minutes with stirring. Monitor the pressure to ensure it remains within the safe limits of the vial.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure to remove the solvent.

  • Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of dichloromethane/methanol to afford 6-methoxy-7-hydroxy-1,2,3,4-tetrahydroisoquinoline.

Protocol 2: Oxidation to this compound

Caption: Workflow for the oxidation of the tetrahydroisoquinoline intermediate.

Step-by-Step Methodology:

  • In a 10 mL microwave reaction vial, combine 6-methoxy-7-hydroxy-1,2,3,4-tetrahydroisoquinoline (1.0 mmol, 1 equiv) and 10% palladium on carbon (10 mol %).

  • Add anhydrous toluene (5 mL) to the vial.

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the mixture at 150 °C for 30 minutes with stirring.

  • After cooling to room temperature, carefully open the vial.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography to yield this compound.

Data Presentation

Reaction Parameters
ParameterPictet-Spengler ReactionOxidation Reaction
Microwave Power 100-300 W (as needed to maintain temperature)100-300 W (as needed to maintain temperature)
Temperature 120 °C150 °C
Time 20 minutes30 minutes
Solvent Dichloromethane (DCM)Toluene
Catalyst Trifluoroacetic acid (TFA)Palladium on Carbon (Pd/C)
Expected Product Characterization
PropertyExpected Value
Appearance Off-white to pale yellow solid
Melting Point Not available
¹H NMR (400 MHz, DMSO-d₆) δ (ppm) ~9.5 (s, 1H, OH), 9.1 (s, 1H, H-1), 8.2 (d, 1H, H-3), 7.5 (d, 1H, H-4), 7.2 (s, 1H, H-5), 7.1 (s, 1H, H-8), 3.9 (s, 3H, OCH₃)
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) ~155.0, 150.0, 148.0, 142.0, 135.0, 122.0, 120.0, 118.0, 108.0, 105.0, 56.0
Mass Spectrometry (ESI-MS) m/z calculated for C₁₀H₉NO₂ [M+H]⁺: 176.07; found: 176.1

Trustworthiness and Self-Validation

The protocols provided are designed to be self-validating through careful monitoring and characterization at each step.

  • Reaction Monitoring: The progress of both the Pictet-Spengler and the oxidation reactions can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the consumption of starting materials and the formation of the desired products.

  • Intermediate Characterization: It is crucial to fully characterize the 6-methoxy-7-hydroxy-1,2,3,4-tetrahydroisoquinoline intermediate by NMR and mass spectrometry after purification. This confirms the successful completion of the first step before proceeding to the oxidation.

  • Final Product Analysis: The final product, this compound, must be rigorously characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The melting point should also be determined and recorded.

By following these validation steps, researchers can ensure the reliability and reproducibility of the synthesis.

Conclusion

This application note provides a comprehensive guide to the microwave-assisted synthesis of this compound. By leveraging the benefits of microwave irradiation, this protocol offers a rapid and efficient alternative to traditional synthetic methods. The detailed step-by-step procedures, coupled with mechanistic insights and characterization guidelines, are intended to provide researchers in drug discovery and organic synthesis with a practical and reliable method for accessing this valuable isoquinoline derivative.

References

  • Manolov, S. P., Ivanov, I. I., & Bojilov, D. G. (2021). Microwave-assisted synthesis of 1,2,3,4-tetrahydroisoquinoline sulfonamide derivatives and their biological evaluation. Journal of the Serbian Chemical Society, 86(2), 139-151. [Link]

  • Manolov, S. P., Ivanov, I. I., & Bojilov, D. G. (2021). Microwave-assisted synthesis of 1,2,3,4-tetrahydroisoquinoline sulfonamide derivatives and their biological evaluation. Semantic Scholar. [Link]

  • Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions, 6, 151-190. [Link]

  • Patil, S. A., Patil, R., & Patil, S. A. (2017). Microwave Assisted Pictet-spengler Synthesis Of Some Tetrahydroisoquinoline Derivatives And Their Biologial Efficacy Studies. International Journal of Advanced Research, 5(5), 1845-1853. [Link]

  • Yosipovitch, S., Gutman, A. L., & Gellerman, G. (2011). Reactions of 6,7-dimethoxy-3,4-dihydroisoquinoline with o-quinone methides. Chemistry of Heterocyclic Compounds, 47(7), 845-849. [Link]

  • Mejat, A., & Tlili, A. (2016). Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues. Molecules, 21(11), 1503. [Link]

Sources

Application Notes & Protocols: Strategic Functionalization of the 7-Hydroxy Group in 6-Methoxyisoquinolin-7-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The 6-methoxyisoquinolin-7-ol scaffold is a privileged structure in medicinal chemistry, serving as a critical building block for a diverse range of biologically active compounds.[1][2][3] The strategic functionalization of its 7-hydroxy group is a key step in modifying the molecule's steric, electronic, and pharmacokinetic properties, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.[4][5] This guide provides a comprehensive overview of the primary strategies for derivatizing this phenolic hydroxyl group, including O-alkylation, O-acylation, and conversion to a triflate for subsequent palladium-catalyzed cross-coupling reactions. Each section elucidates the underlying chemical principles, offers field-tested experimental protocols, and details the analytical methods required for product validation.

Introduction: The Significance of the Isoquinoline Core

The isoquinoline nucleus is a recurring motif in numerous natural products and synthetic pharmaceuticals, exhibiting a wide spectrum of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][5] The specific substitution pattern of this compound presents a unique synthetic handle: a phenolic hydroxyl group at the C7 position. This group is amenable to a variety of chemical transformations, allowing for the introduction of diverse functional groups. The ability to precisely modify this position is crucial for tuning receptor binding affinity, improving metabolic stability, and enhancing the overall drug-like properties of the resulting derivatives.[1] This document serves as a practical guide for researchers engaged in the synthesis and optimization of isoquinoline-based therapeutic agents.

Core Functionalization Strategies

The reactivity of the 7-hydroxy group is dominated by its phenolic character. The lone pairs on the oxygen atom activate the aromatic ring, while the proton is weakly acidic, allowing for deprotonation to form a potent nucleophile (a phenoxide). The three primary avenues for its functionalization are:

  • O-Alkylation (Ether Synthesis): Introduction of alkyl, aryl, or heteroaryl groups via an ether linkage.

  • O-Acylation (Ester Synthesis): Formation of an ester linkage, often used to create prodrugs or modulate solubility.

  • Triflate Formation & Cross-Coupling: Conversion of the hydroxyl to a trifluoromethanesulfonate (triflate) leaving group, enabling C-C, C-N, or C-O bond formation via transition-metal catalysis.

G cluster_start Starting Material cluster_products Functionalization Pathways cluster_intermediate Key Intermediate A This compound B 7-Alkoxy-6-methoxyisoquinoline (Ether) A->B O-Alkylation (e.g., Williamson Ether Synthesis) C 6-Methoxyisoquinolin-7-yl Ester (Ester) A->C O-Acylation (Esterification) E 6-Methoxyisoquinolin-7-yl Trifluoromethanesulfonate A->E Triflation (Tf₂O, Pyridine) D 7-Aryl/Alkenyl-6-methoxyisoquinoline (C-C Coupled Product) E->D Pd-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura)

Figure 1: Overview of primary functionalization pathways for the 7-hydroxy group of this compound.

Pathway I: O-Alkylation (Williamson Ether Synthesis)

O-alkylation is a robust method for forming an ether bond. The reaction proceeds via an S_N2 mechanism where the nucleophilic phenoxide, generated by deprotonating the 7-hydroxy group, attacks an electrophilic alkyl halide or sulfonate.

Causality of Experimental Choices:

  • Base Selection: The choice of base is critical and depends on the acidity of the phenol and the stability of the reagents.

    • Strong Bases (e.g., NaH, KH): Used for complete and rapid deprotonation. Requires strictly anhydrous solvents (e.g., THF, DMF) as they react violently with water.

    • Weaker Bases (e.g., K₂CO₃, Cs₂CO₃): Milder, safer, and often sufficient. Cesium carbonate (Cs₂CO₃) is particularly effective due to the "cesium effect," which enhances the nucleophilicity of the phenoxide. Acetone or acetonitrile are common solvents.

  • Electrophile: Primary and secondary alkyl halides (I > Br > Cl) are ideal. Bulky electrophiles may lead to elimination side reactions.

Protocol 3.1: General Procedure for O-Alkylation using K₂CO₃

Materials:

  • This compound

  • Alkyl Bromide (or Iodide) (1.2 - 1.5 equivalents)

  • Potassium Carbonate (K₂CO₃), anhydrous powder (2.0 - 3.0 equivalents)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Deionized Water

  • Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material (concentration approx. 0.1-0.2 M).

  • Add anhydrous K₂CO₃ (2.5 eq) to the solution.

  • Add the alkyl bromide (1.3 eq) dropwise at room temperature.

  • Heat the reaction mixture to 60-80 °C and monitor by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Cool the mixture to room temperature and pour it into a separatory funnel containing deionized water.

  • Extract the aqueous phase three times with ethyl acetate.

  • Combine the organic layers and wash sequentially with deionized water (2x) and brine (1x). This removes residual DMF and inorganic salts.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

Self-Validation & Characterization:

  • ¹H NMR: Disappearance of the broad phenolic -OH singlet. Appearance of new signals corresponding to the introduced alkyl group (e.g., a triplet for an ethyl group's CH₃ and a quartet for its CH₂).

  • ¹³C NMR: Appearance of new carbon signals from the alkyl group. A shift in the C7 signal is also expected.

  • Mass Spectrometry (MS): The molecular ion peak [M+H]⁺ should correspond to the mass of the alkylated product.

  • IR Spectroscopy: Disappearance of the broad O-H stretching band (around 3200-3400 cm⁻¹).

Pathway II: O-Acylation (Esterification)

Esterification is commonly achieved by reacting the phenol with an acyl chloride or anhydride in the presence of a non-nucleophilic base. This method is highly efficient and generally proceeds under mild conditions.

Causality of Experimental Choices:

  • Acylating Agent: Acyl chlorides are more reactive than anhydrides but generate HCl, which must be scavenged.

  • Base: Pyridine or triethylamine (Et₃N) are commonly used. They act as catalysts and neutralize the acidic byproduct, driving the reaction to completion. Dichloromethane (DCM) or THF are suitable solvents.

Protocol 4.1: General Procedure for O-Acylation using Acyl Chloride

Materials:

  • This compound

  • Acyl Chloride (1.1 - 1.3 equivalents)

  • Triethylamine (Et₃N) or Pyridine (1.5 - 2.0 equivalents)

  • Dichloromethane (DCM), anhydrous

  • 1M HCl solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • In a dry flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.5 eq) to the solution.

  • Add the acyl chloride (1.2 eq) dropwise. A precipitate of triethylammonium chloride may form.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic phase sequentially with 1M HCl, saturated NaHCO₃, and brine. The acid wash removes excess base, while the bicarbonate wash removes unreacted acyl chloride.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude ester by flash chromatography or recrystallization.

Self-Validation & Characterization:

  • ¹H NMR: Disappearance of the phenolic -OH signal. A noticeable downfield shift of the aromatic proton at C8 is expected due to the anisotropic effect of the new carbonyl group.

  • ¹³C NMR: Appearance of a new carbonyl signal in the range of 165-175 ppm.

  • IR Spectroscopy: Appearance of a strong C=O stretching band around 1730-1760 cm⁻¹.

Pathway III: Triflate Formation and Suzuki-Miyaura Cross-Coupling

This powerful two-step sequence allows for the formation of carbon-carbon bonds at the C7 position. The phenolic hydroxyl is first converted into an excellent leaving group, a triflate. This triflate then undergoes a palladium-catalyzed Suzuki-Miyaura reaction with an organoboron reagent.[6][7]

Causality of Experimental Choices:

  • Triflation: Triflic anhydride (Tf₂O) is the standard reagent. A hindered base like pyridine or 2,6-lutidine is used to scavenge the triflic acid byproduct without competing as a nucleophile. The reaction is typically run at low temperatures to control reactivity.

  • Suzuki Coupling:

    • Catalyst: A Pd(0) source is required. Pd(PPh₃)₄ is a common choice, though other catalysts with specialized ligands may offer better yields or broader substrate scope.[8][9]

    • Boron Reagent: Aryl or vinyl boronic acids or their pinacol esters are standard coupling partners. They are generally stable to air and moisture.

    • Base: An inorganic base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) is essential for the transmetalation step of the catalytic cycle.[6][10]

    • Solvent: A mixture of an organic solvent (e.g., Dioxane, Toluene, DME) and water is often used to dissolve both the organic and inorganic reagents.

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol 5.1: Synthesis of 6-Methoxyisoquinolin-7-yl Trifluoromethanesulfonate

Materials:

  • This compound

  • Pyridine, anhydrous (3.0 equivalents)

  • Trifluoromethanesulfonic anhydride (Tf₂O) (1.5 equivalents)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM under an inert atmosphere.

  • Cool the solution to -10 °C or 0 °C.

  • Add anhydrous pyridine (3.0 eq).

  • Slowly add Tf₂O (1.5 eq) dropwise via syringe, keeping the internal temperature below 5 °C.

  • Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.

  • Once complete, pour the reaction mixture into ice-cold water and extract with DCM.

  • Wash the organic layer with cold 1M HCl (to remove pyridine), followed by brine.

  • Dry over MgSO₄, filter, and concentrate. The crude triflate is often used directly in the next step without further purification, but can be purified by chromatography if necessary.

Protocol 5.2: Suzuki-Miyaura Coupling of the Isoquinoline Triflate

Materials:

  • 6-Methoxyisoquinolin-7-yl Trifluoromethanesulfonate (1.0 eq)

  • Aryl- or Vinylboronic Acid (1.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium Carbonate (K₂CO₃) (3.0 eq)

  • 1,4-Dioxane

  • Deionized Water

Procedure:

  • To a flask, add the isoquinoline triflate (1.0 eq), boronic acid (1.5 eq), and K₂CO₃ (3.0 eq).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).

  • Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

  • Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio).

  • Heat the mixture to 90-100 °C under the inert atmosphere until the reaction is complete as judged by TLC or LC-MS (4-24 hours).

  • Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine, dry over MgSO₄, filter, and concentrate.

  • Purify the product by flash column chromatography.

Self-Validation & Characterization:

  • For Triflate: ¹⁹F NMR will show a singlet around -73 ppm. MS will show the correct molecular ion.

  • For Coupled Product: ¹H and ¹³C NMR will show signals corresponding to the newly introduced aryl or vinyl group. MS analysis will confirm the expected molecular weight. The disappearance of the triflate signal in ¹⁹F NMR confirms reaction completion.

Summary of Reaction Conditions

Functionalization PathwayReagentsBaseSolvent(s)Temp. (°C)Typical Yields
O-Alkylation Alkyl Halide (R-X)K₂CO₃, Cs₂CO₃, NaHDMF, Acetonitrile25 - 8065-95%
O-Acylation Acyl Chloride (RCOCl)Pyridine, Et₃NDCM, THF0 - 2580-98%
Triflation Triflic Anhydride (Tf₂O)PyridineDCM090-99%
Suzuki Coupling Boronic Acid (R-B(OH)₂), Pd(PPh₃)₄K₂CO₃, K₃PO₄Dioxane/H₂O, Toluene80 - 11050-90%

Conclusion

The 7-hydroxy group of this compound is a versatile synthetic handle that provides access to a vast chemical space crucial for drug discovery and development. The protocols outlined herein for O-alkylation, O-acylation, and Suzuki-Miyaura cross-coupling represent robust and reproducible methods for its derivatization. Careful selection of reagents and reaction conditions, guided by the principles discussed, will enable researchers to efficiently generate libraries of novel isoquinoline analogues for pharmacological evaluation. Rigorous analytical characterization by NMR, MS, and IR is paramount to confirm the identity and purity of all synthesized compounds.

References

  • Vertex AI Search. (n.d.). The Significance of Isoquinoline Derivatives in Medicinal Chemistry and Drug Design.
  • Mahadeviah, et al. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar.
  • Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline.
  • Barakat, A. et al. (2022). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry.
  • Czopek, A. et al. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules.
  • Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 4, 2026, from [Link]

  • Thompson, A. S. et al. (2011). Suzuki-Miyaura cross-coupling of 3-pyridyl triflates with 1-alkenyl-2-pinacol boronates. Beilstein Journal of Organic Chemistry. Retrieved February 4, 2026, from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved February 4, 2026, from [Link]

  • Slanina, T. et al. (2021). Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. Beilstein Journal of Organic Chemistry. Retrieved February 4, 2026, from [Link]

Sources

Troubleshooting & Optimization

troubleshooting low yields in 6-Methoxyisoquinolin-7-ol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 6-Methoxyisoquinolin-7-ol. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing this valuable isoquinoline scaffold. Low yields and unexpected side products can be common hurdles. This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experimental outcomes.

Overview of Common Synthetic Routes

The synthesis of substituted isoquinolines like this compound typically relies on classical named reactions that build the heterocyclic ring. The specific substitution pattern of this target molecule—containing both a methoxy and a hydroxyl group—presents unique challenges, particularly concerning regioselectivity and the need for protecting groups. The two most common and adaptable routes are the Bischler-Napieralski and Pomeranz-Fritsch reactions.

  • Bischler-Napieralski Reaction: This is a powerful method that involves the acid-catalyzed cyclization of a β-arylethylamide to form a 3,4-dihydroisoquinoline, which is subsequently aromatized.[1][2] The success of this reaction is highly dependent on the electronic nature of the aromatic ring; electron-donating groups, such as those in our target molecule's precursor, generally facilitate the crucial intramolecular electrophilic substitution step.[3]

  • Pomeranz-Fritsch Reaction: This route involves the reaction of a benzaldehyde with a 2,2-dialkoxyethylamine to form a benzalaminoacetal, which then undergoes an acid-catalyzed cyclization to yield the isoquinoline core.[4][5] While versatile, this reaction is known for having widely variable yields and can be sensitive to the specific substrates and acid catalysts used.[4]

A critical strategic consideration for synthesizing this compound is the management of the reactive hydroxyl group. In many cases, it is advantageous to synthesize a 6,7-dimethoxyisoquinoline precursor and then perform a selective demethylation at the 7-position as a final step.

Troubleshooting Guide: Addressing Low Yields

This section directly addresses common failures and low-yield scenarios encountered during the synthesis.

Q1: My overall yield for this compound is consistently below 20%. What are the most likely causes?

A low overall yield is rarely due to a single issue. It's typically a cumulative loss across multiple steps. A systematic approach is required to identify the primary bottleneck.

Possible Causes & Solutions:

  • Inefficient Cyclization: The core ring-forming reaction (e.g., Bischler-Napieralski) is often the lowest-yielding step. The electron-donating groups on your phenethylamine precursor should activate the ring for cyclization, but steric hindrance or incorrect reaction conditions can prevent efficient ring closure. See Q2 for detailed troubleshooting of this step.

  • Degradation of Product: The phenolic hydroxyl group in the final product is susceptible to oxidation, especially under basic conditions or upon exposure to air, which can lead to the formation of colored, polymeric impurities.[6] Ensure that the final workup and purification steps are performed promptly and, if necessary, under an inert atmosphere (e.g., Nitrogen or Argon).

  • Incomplete Aromatization: The conversion of the intermediate (3,4-dihydroisoquinoline in the Bischler-Napieralski route) to the final aromatic isoquinoline can be sluggish. Ensure your dehydrogenation catalyst (e.g., Pd/C) is active and that reaction times are sufficient.

  • Loss During Workup/Purification: this compound has both a basic nitrogen and an acidic phenol, making it amphoteric. It can be lost to aqueous layers during extraction if the pH is not carefully controlled. Purification via column chromatography can also lead to significant losses if the silica gel is too acidic, causing product streaking and irreversible adsorption. Consider using deactivated (neutral) silica or alumina.

Q2: My Bischler-Napieralski cyclization of the N-acyl-phenethylamine precursor is failing or giving minimal product. What should I investigate?

This is the most critical C-C bond-forming step, and its failure is a common source of frustration.

Causality-Driven Troubleshooting:

  • Anhydrous Conditions are Non-Negotiable: The condensing agents used (e.g., POCl₃, P₂O₅) are highly reactive towards water. Any moisture in the solvent, glassware, or starting materials will quench the reagent, halting the reaction.

    • Action: Dry all glassware in an oven overnight. Use freshly distilled, anhydrous solvents (e.g., toluene, acetonitrile). Ensure your starting amide is rigorously dried. It is advantageous to perform the reaction under an inert gas atmosphere.[7]

  • Choice and Amount of Condensing Agent: The strength of the condensing agent is critical. Phosphorus pentoxide (P₂O₅) is a stronger dehydrating agent than phosphorus oxychloride (POCl₃) and can sometimes drive sluggish reactions to completion.[8]

    • Action: If POCl₃ in a solvent like toluene or acetonitrile is ineffective, consider using P₂O₅, or a mixture of P₂O₅ in POCl₃, which can form even more reactive polyphosphoric esters.[2] Ensure you are using a sufficient molar excess of the condensing agent (typically 3-5 equivalents).

  • Insufficient Aromatic Ring Activation: While the methoxy and protected hydroxyl groups are activating, their effect can be diminished by other factors.

    • Action: Confirm the structure of your starting β-arylethylamide. Ensure the acyl group is not overly bulky. The reaction generally works best when cyclization occurs para to an activating group.

  • Reaction Temperature and Time: These reactions often require elevated temperatures to overcome the activation energy of the cyclization.

    • Action: If refluxing in toluene (~110 °C) is insufficient, consider a higher boiling solvent like xylene (~140 °C). Microwave-assisted synthesis has been shown to dramatically improve yields and reduce reaction times for Bischler-Napieralski reactions by allowing for rapid heating to high temperatures.[9]

start Low Yield in Bischler-Napieralski Step q1 Are conditions strictly anhydrous? start->q1 a1_no Reaction quenched. Dry all reagents, solvents, & glassware. Use inert atmosphere. q1->a1_no No a1_yes Proceed to next check. q1->a1_yes Yes q2 Is the condensing agent appropriate? a1_yes->q2 a2_no POCl3 too weak? Try P2O5 or a mixture. Increase molar equivalents. q2->a2_no No a2_yes Proceed to next check. q2->a2_yes Yes q3 Is temperature high enough? a2_yes->q3 a3_no Increase temperature. Switch to higher boiling solvent (e.g., xylene). Consider microwave synthesis. q3->a3_no No end_node If issues persist, re-evaluate starting material purity and structure. q3->end_node Yes

Caption: A decision tree for troubleshooting the Bischler-Napieralski reaction.

Q3: My reaction produces a significant amount of dark, intractable tar. How can I minimize this?

Tar formation is a sign of decomposition, often caused by overly harsh reaction conditions. This is particularly common in acid-catalyzed aromatic reactions.

Possible Causes & Solutions:

  • Excessively High Temperatures: While heat is necessary, prolonged exposure to very high temperatures in strong acid can cause polymerization and degradation of the electron-rich aromatic rings.

    • Action: Monitor the reaction closely. Use the minimum temperature necessary for the reaction to proceed at a reasonable rate. If using a high-boiling solvent, consider reducing the reflux time.

  • Highly Concentrated Acid Catalyst: Very high concentrations of Lewis or Brønsted acids can promote unwanted side reactions.

    • Action: While a stoichiometric excess is needed, avoid unnecessarily large volumes of the condensing agent. Ensure efficient stirring to prevent localized "hotspots" of high acid concentration.[10]

Frequently Asked Questions (FAQs)

Q: Which synthetic route, Bischler-Napieralski or Pomeranz-Fritsch, is generally better for producing this compound?

A: For this specific substitution pattern, the Bischler-Napieralski route is often more reliable and higher-yielding . The two electron-donating groups on the phenethylamine precursor strongly favor the required electrophilic aromatic substitution, providing good regiochemical control. The Pomeranz-Fritsch reaction can be less predictable and may yield complex mixtures with substituted benzaldehydes.[4]

FeatureBischler-Napieralski RoutePomeranz-Fritsch Route
Starting Materials Substituted β-phenylethylamineSubstituted benzaldehyde
Key Intermediate 3,4-DihydroisoquinolineBenzalaminoacetal
Typical Yields Moderate to Good (can be optimized)Highly Variable (Low to Good)[4]
Key Challenge Requires strongly acidic/dehydrating conditionsCan give isomeric products; sensitive to acid catalyst
Recommendation Preferred for this targetFeasible, but requires more optimization

Q: What is the best strategy for handling the hydroxyl group during the synthesis?

A: It is highly recommended to use a protecting group for the hydroxyl functionality or to synthesize the 6,7-dimethoxy analogue first, followed by selective demethylation. A free phenolic hydroxyl can interfere with the strongly acidic/electrophilic reagents used in the cyclization step.

  • Protecting Group Strategy: A benzyl ether (-OBn) is an excellent choice. It is stable to the acidic conditions of the cyclization and can be easily removed at the end of the synthesis by catalytic hydrogenation (e.g., H₂, Pd/C), a step which can sometimes be combined with the aromatization of the dihydroisoquinoline intermediate.

  • Selective Demethylation Strategy: Synthesizing 6,7-dimethoxyisoquinoline is often more straightforward. The subsequent selective demethylation at the C7 position can be achieved using reagents like aluminum chloride (AlCl₃) or boron tribromide (BBr₃).[11] This requires careful control of stoichiometry and temperature to avoid demethylating both methoxy groups.

Q: What are the best practices for the final aromatization of the 3,4-dihydroisoquinoline intermediate?

A: The dehydrogenation/aromatization step is crucial for obtaining the final product. The most common and effective method is catalytic dehydrogenation using palladium on carbon (Pd/C) .

  • Catalyst Loading: Use 5-10 mol% of 10% Pd/C.

  • Solvent: A high-boiling, inert solvent like decalin, xylene, or diphenyl ether is preferred to achieve the necessary temperatures (140-200 °C).

  • Atmosphere: The reaction should be run under an inert atmosphere to prevent catalyst oxidation and other side reactions.

  • Alternative Reagents: If catalytic transfer is problematic, elemental sulfur or selenium at high temperatures can also effect the dehydrogenation, though this can introduce impurities and is less common in modern synthesis.[12][13]

Experimental Protocols

Protocol 1: Sample Bischler-Napieralski Cyclization

This is a representative protocol and may require optimization for your specific substrate.

  • Preparation: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a dropping funnel, dissolve the N-acyl-β-(3-benzyloxy-4-methoxyphenyl)ethylamine (1.0 eq) in anhydrous toluene (10 mL per gram of substrate).

  • Reagent Addition: While stirring the solution under a nitrogen atmosphere, add phosphorus oxychloride (POCl₃, 3.0 eq) dropwise via the dropping funnel at room temperature. An exotherm may be observed.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approx. 110 °C) using an oil bath. Monitor the reaction progress by TLC (e.g., using a 10% methanol in dichloromethane eluent system). The reaction may take 2-6 hours.

  • Workup: Once the starting material is consumed, cool the mixture to room temperature and then carefully pour it over crushed ice. Vigorously stir until the ice has melted.

  • Basification & Extraction: Carefully basify the acidic aqueous solution to pH > 9 with a cold concentrated NaOH or NH₄OH solution. Transfer the mixture to a separatory funnel and extract with dichloromethane or ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 3,4-dihydroisoquinoline product, which can be used in the next step or purified.

Protocol 2: Purification by Column Chromatography
  • Slurry Preparation: Deactivate silica gel by mixing it with your chosen eluent system containing 1% triethylamine (e.g., 94:5:1 Ethyl Acetate:Hexane:Triethylamine). The triethylamine neutralizes acidic sites on the silica, preventing streaking of the basic isoquinoline product.

  • Column Packing: Pack a glass column with the silica gel slurry.

  • Loading: Dissolve the crude product in a minimal amount of the eluent or dichloromethane and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the packed column.

  • Elution: Elute the column with the prepared solvent system, collecting fractions and monitoring by TLC to isolate the pure this compound.

References

  • Diastereoselective Synthesis of (–)
  • Isoquinoline synthesis. Organic Chemistry Portal.
  • The Synthesis of Isoquinolines by the Pomeranz‐Fritsch Reaction.
  • Chapter Five. Bischler–Napieralski Reaction in the Syntheses of Isoquinolines.
  • Preparation and Properties of Isoquinoline. SlideShare.
  • Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1 H )-one, Its Variants, and Quinolin-2-yl Esters.
  • Pomerantz-Fritsch synthesis of isoquinolines. quimicaorganica.org.
  • Synthesis of isoquinolines. Centurion University.
  • Process for the preparation of isoquinoline compounds.
  • Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline.
  • Bischler-Napieralski Reaction. Organic Chemistry Portal.
  • Chapter 7 Quinolines and Isoquinolines. Mansoura University.
  • Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters. PMC.
  • Strategies and Synthetic Methods Directed Toward the Preparation of Libraries of Substituted Isoquinolines. Organic Chemistry Portal.
  • Isoquinoline Impurities and Rel
  • troubleshooting side reactions in the synthesis of quinoline deriv
  • Pomeranz–Fritsch Synthesis of Isoquinoline: Gas-Phase Collisional Activation Opens Additional Reaction P
  • Bischler-Napieralski Reaction: Examples & Mechanism. NROChemistry.
  • Pomeranz–Fritsch reaction. Wikipedia.

Sources

Technical Support Center: Isoquinoline Cyclization Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Tier: Level 3 (Senior Application Scientist) Ticket ID: ISOQ-OPT-2024 Subject: Minimizing Side Products & Optimizing Yield in Isoquinoline Synthesis

Welcome to the Advanced Synthesis Support Center.

You have reached the specialized desk for heterocyclic chemistry. Based on your inquiry regarding isoquinoline cyclization , we have curated a troubleshooting guide that moves beyond textbook definitions to address the specific failure modes encountered in the lab.

We have structured this guide by reaction class. Please navigate to the module matching your current synthetic route.

Module 1: The Bischler-Napieralski Reaction

Core Issue: "My reaction turns into black tar (polymerization) or yields are low due to elimination products."

The Diagnostic

The classical Bischler-Napieralski (BN) reaction uses harsh dehydrating agents (POCl₃, P₂O₅) at reflux. This promotes two major side reactions:

  • Elimination to Styrenes: The intermediate imidoyl cation acts as a base, leading to elimination rather than cyclization.

  • Retro-Reaction/Polymerization: High temperatures cause the fragmentation of the sensitive 3,4-dihydroisoquinoline product, leading to "tar."

The Solution: Mild Activation (The Movassaghi Protocol)

Do not use POCl₃ if your substrate is electron-rich or sensitive. Switch to Triflic Anhydride (Tf₂O) with a buffered base. This allows cyclization at room temperature , virtually eliminating thermal degradation.

Protocol: Low-Temperature Cyclization

  • Activation: Dissolve amide in DCM at 0°C. Add 2-chloropyridine (1.2 equiv) as a mild base (prevents acid-catalyzed decomposition).

  • Dehydration: Add Tf₂O (1.1 equiv) dropwise.

    • Checkpoint: The solution should turn yellow/orange, indicating the formation of the stable imidoyl triflate.

  • Cyclization: Allow to warm to 23°C. Monitor by LCMS for the dihydroisoquinoline peak.

  • Oxidation (Optional): If the fully aromatic isoquinoline is desired, do not isolate. Add DDQ or MnO₂ directly to the crude mixture.

Visualizing the Pathway

The diagram below illustrates why the Tf₂O route minimizes side products compared to the thermal POCl₃ route.

BN_Pathway Amide Start: Phenethylamide POCl3 Route A: POCl3 (Reflux) Amide->POCl3 Tf2O Route B: Tf2O/2-Cl-Py (23°C) Amide->Tf2O Imidoyl_Cl Imidoyl Chloride (Unstable High E) POCl3->Imidoyl_Cl Imidoyl_Tf Imidoyl Triflate (Stable Intermediate) Tf2O->Imidoyl_Tf Tar Side Product: Polymer/Styrene Imidoyl_Cl->Tar Thermal Degradation Product Product: Dihydroisoquinoline Imidoyl_Cl->Product Low Yield Imidoyl_Tf->Product High Yield No Elimination

Figure 1: Comparison of thermal (POCl₃) vs. chemical (Tf₂O) activation pathways. The stable imidoyl triflate prevents the diversion to polymerization.

Module 2: The Pictet-Spengler Cyclization

Core Issue: "I am getting a mixture of isomers (regioselectivity) or the reaction stalls at the imine."

The Diagnostic

The Pictet-Spengler (PS) reaction forms a tetrahydroisoquinoline .[1][2][3][4] The critical failure point is the Spengler-Bischler diversion , where the intermediate iminium ion hydrolyzes back to the aldehyde or reacts with the solvent instead of the aromatic ring. Furthermore, if the aromatic ring has meta-substituents, you will get a mix of para and ortho cyclization products.

Troubleshooting Regioselectivity & Yield
VariableRecommendationMechanism
Solvent Switch to Aprotic (MeCN or Toluene) Protic solvents (MeOH) can stabilize the open imine form. Aprotic solvents force the equilibrium toward the reactive iminium ion.
Catalyst Chiral Phosphoric Acids (TRIP) For enantioselective synthesis, use BINOL-derived phosphoric acids. They hydrogen-bond to the imine, directing the nucleophilic attack.
Water Add Molecular Sieves (4Å) Water is a byproduct. If not removed, it drives the equilibrium backward (hydrolysis), stalling the reaction.
Q&A: Kinetic vs. Thermodynamic Control

Q: I have a substituent at the meta-position. How do I force cyclization to the less sterically hindered position? A: You must rely on steric blocking or kinetic control .

  • Kinetic Control: Run the reaction at lower temperatures (-20°C) with a strong Lewis acid (BF₃·OEt₂). This favors the position with the highest electron density, regardless of sterics.

  • Thermodynamic Control: Refluxing in acetic acid often yields the sterically less hindered isomer, as the reaction becomes reversible, allowing the mixture to "settle" into the most stable isomer.

Module 3: The Pomeranz-Fritsch Reaction

Core Issue: "The acetal won't cyclize, or the aldehyde polymerizes."

The Diagnostic

The standard Pomeranz-Fritsch requires hot sulfuric acid to cyclize a benzalaminoacetal. This is often too harsh for functionalized rings, leading to charring.

The Solution: The Bobbitt Modification

Do not attempt direct cyclization if your yield is <30%. Use the Bobbitt Modification , which separates the reduction and cyclization steps.

Protocol:

  • Condensation: React benzaldehyde + aminoacetal to form the imine.

  • Reduction: Reduce the imine to the amine using NaBH₄ (very mild).

  • Cyclization: Cyclize the amine using 6M HCl at room temperature.

    • Why this works: The amine is more nucleophilic than the imine, allowing cyclization under much milder acid conditions.

    • Note: This yields the tetrahydroisoquinoline , which must be oxidized (Pd/C, heat) if the aromatic isoquinoline is required.

Module 4: Rhodium-Catalyzed C-H Activation (Modern)

Core Issue: "The reaction works but I cannot remove the directing group."

The Diagnostic

Modern synthesis uses Rh(III) to activate the C-H bond.[5][6] A directing group (DG) is required to hold the metal. Common DGs (pyridines) are hard to remove.

The Solution: Internal Oxidizing Directing Groups

Use an N-O bond containing directing group (like a hydrazone or hydroxamic acid ester). This acts as an "internal oxidant."

  • Mechanism: The N-O bond cleaves during the reductive elimination step.

  • Benefit: The directing group is auto-cleaved or transformed into a useful functional group during the reaction, preventing the "stuck DG" problem.

Rh_Cycle Start Substrate + Rh(III) (Oxidizing DG) CH_Act C-H Activation (Rhodacycle) Start->CH_Act -AcOH Insertion Alkyne Insertion CH_Act->Insertion +Alkyne Red_Elim Reductive Elimination & N-O Cleavage Insertion->Red_Elim Product Isoquinoline Product (No External Oxidant Needed) Red_Elim->Product Catalyst Regeneration

Figure 2: The Fagnou/Guimond cycle. The N-O bond serves as the oxidant, allowing mild, redox-neutral conditions.

References & Authoritative Sources
  • Movassaghi, M., & Hill, M. D. (2008). Single-step synthesis of pyrimidine derivatives. Journal of the American Chemical Society.[4][6] (Foundational work on Tf₂O activation for heterocycles).

    • Source: [J. Am. Chem. Soc.[3][4][6] Publication]([Link])

  • Medley, J. W., & Movassaghi, M. (2013). Synthesis of Spirocyclic Indolines by Interruption of the Bischler–Napieralski Reaction.[7][8] Organic Letters.

    • Source:[8]

  • Guimond, N., & Fagnou, K. (2009). Isoquinoline Synthesis via Rhodium-Catalyzed Oxidative Cross-Coupling/Cyclization of Aryl Aldimines and Alkynes. Journal of the American Chemical Society.[4][6]

    • Source: [J. Am. Chem. Soc.[3][4][6] Publication]([Link]6]

  • Stöckigt, J., et al. (2011). The Pictet-Spengler Reaction in Nature and in Organic Chemistry.[3] Angewandte Chemie International Edition.

    • Source:

  • Bobbitt, J. M., et al. (1965). Synthesis of Isoquinolines via the Pomeranz-Fritsch Reaction. Journal of Organic Chemistry.

    • Source:

Disclaimer: These protocols involve hazardous reagents (Tf₂O, POCl₃). Always perform a risk assessment before modifying established SOPs.

Sources

Technical Support Center: Purification of 6-Methoxyisoquinolin-7-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 6-methoxyisoquinolin-7-ol. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with regioisomeric impurities during their synthesis and purification workflows. As a Senior Application Scientist with extensive experience in synthetic chemistry and purification sciences, I have compiled this resource to provide both theoretical understanding and practical, field-proven solutions to common issues.

The synthesis of substituted isoquinolines, such as this compound, often results in the formation of regioisomers due to the similar reactivity of adjacent positions on the aromatic ring.[1][2] The most common regioisomeric impurity in this case is 7-methoxyisoquinolin-6-ol. Due to their similar physical and chemical properties, separating these isomers can be a significant challenge. This guide will walk you through a logical, multi-step approach to effectively remove these impurities and obtain your desired compound with high purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I've synthesized this compound, but my NMR spectrum shows a mixture of products. How can I confirm the presence of the 7-methoxyisoquinolin-6-ol regioisomer?

A1: Confirming the presence of a regioisomeric impurity is the first critical step. While a standard 1D ¹H NMR might show overlapping signals, there are more definitive techniques you can employ.

Expert Insight: The electronic environment of the methoxy group and the aromatic protons are subtly different in the two isomers. These differences can be exploited for identification.

Recommended Analytical Workflow:

  • High-Resolution Mass Spectrometry (HRMS): This will confirm that the impurity has the same molecular formula as your target compound, which is a strong indicator of isomerism.

  • ¹H NMR Spectroscopy: Carefully analyze the aromatic region. The coupling constants and chemical shifts of the aromatic protons will differ between the two isomers. For this compound, you would expect distinct signals for the protons at C5 and C8. The presence of an additional set of similar signals suggests a regioisomer. The chemical shift of the methoxy group's protons can also be a diagnostic tool.[3][4]

  • ¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms, particularly the ipso-carbon attached to the methoxy group and the phenolic carbon, will be different for each isomer.[3][5]

  • 2D NMR (NOESY/ROESY): A Nuclear Overhauser Effect (NOE) experiment can be definitive. Irradiation of the methoxy protons should show an NOE to the adjacent aromatic proton (at C5 for this compound). The absence of this correlation for one set of signals, and a correlation to a different proton, would confirm the presence of the 7-methoxyisoquinolin-6-ol isomer.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can often separate the isomers chromatographically, showing two peaks with the same mass-to-charge ratio.[6][7]

Q2: My TLC analysis shows only one spot for my crude product. Does this mean it's pure?

A2: Not necessarily. Regioisomers often have very similar polarities, leading to co-elution on thin-layer chromatography (TLC), especially with standard solvent systems.[8]

Troubleshooting TLC Co-elution:

  • Solvent System Optimization: Experiment with a variety of solvent systems with different polarities and selectivities. A good starting point for isoquinoline alkaloids is a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol).[9][10] Try adding a small amount of a tertiary amine (e.g., triethylamine) or an acid (e.g., acetic acid) to the mobile phase. This can interact with the basic nitrogen of the isoquinoline core and may improve separation.[8]

  • Multiple Developments: Running the TLC plate multiple times in the same solvent system can sometimes improve the separation between closely running spots.[8]

  • 2D TLC: Spot the crude mixture in one corner of a square TLC plate and develop it in one solvent system. Then, turn the plate 90 degrees and develop it in a different solvent system. If the spot separates into two, you have a mixture.

Data Summary: Recommended TLC Solvent Systems for Initial Screening

Solvent SystemRatio (v/v)ModifierRationale
Dichloromethane:Methanol95:5 to 90:10NoneGood starting point for moderately polar compounds.
Ethyl Acetate:Hexane50:50 to 80:20NoneOffers different selectivity compared to DCM/MeOH.
Dichloromethane:Methanol95:50.5% TriethylamineThe base can sharpen spots of basic compounds.[8]
Chloroform:Methanol95:5NoneA classic system for alkaloids.[9]
Q3: I've confirmed the presence of the regioisomer. What is the best strategy for purification?

Proposed Purification Workflow:

PurificationWorkflow Crude Crude this compound (with regioisomer) Crystallization Fractional Crystallization Crude->Crystallization MotherLiquor Mother Liquor (enriched in one isomer) Crystallization->MotherLiquor Insoluble fraction Crystals Crystals (enriched in the other isomer) Crystallization->Crystals Soluble fraction Analysis1 Purity Analysis (HPLC/NMR) MotherLiquor->Analysis1 Analysis2 Purity Analysis (HPLC/NMR) Crystals->Analysis2 Column Column Chromatography Analysis1->Column If impure Analysis2->Column If impure PureProduct Pure this compound Column->PureProduct Impurity Isolated Regioisomer Column->Impurity

Caption: A multi-step purification workflow for regioisomers.

Q4: Can you provide a detailed protocol for fractional crystallization of this compound?

A4: Absolutely. Fractional crystallization is a powerful technique for separating compounds with different solubilities.[11] The key is to find a solvent system where one regioisomer is significantly less soluble than the other.

Step-by-Step Protocol for Fractional Crystallization:

  • Solvent Screening:

    • Test the solubility of your crude mixture in a range of solvents at room temperature and at elevated temperatures. Good candidates for crystallization solvents are those in which the compound is sparingly soluble at room temperature but readily soluble when heated.[11]

    • Common solvents to screen for isoquinoline-type compounds include: ethanol, methanol, isopropanol, ethyl acetate, and mixtures of these with water or hexane.[12]

  • Dissolution:

    • Place the crude solid in a flask and add a minimal amount of the chosen hot solvent to just dissolve the solid completely.

  • Cooling and Crystal Formation:

    • Allow the solution to cool slowly to room temperature. Very slow cooling is crucial for the formation of pure crystals.

    • If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal (if available).

    • Once the solution has reached room temperature, you can place it in an ice bath or refrigerator to maximize crystal yield.

  • Isolation and Analysis:

    • Collect the first crop of crystals by filtration.

    • Wash the crystals with a small amount of the cold crystallization solvent.

    • Dry the crystals and analyze their purity by HPLC or NMR.

    • Concentrate the mother liquor and cool it again to obtain a second crop of crystals.

    • Analyze the second crop separately. Often, one isomer will preferentially crystallize, leaving the other enriched in the mother liquor.

Expert Tip: The success of fractional crystallization is highly dependent on the specific properties of the regioisomers. It may require several rounds of recrystallization to achieve high purity.

Q5: Crystallization didn't give me the desired purity. How should I approach column chromatography?

A5: Column chromatography is a highly effective method for separating regioisomers.[13] Success hinges on careful selection of the stationary and mobile phases.

Detailed Protocol for Column Chromatography:

  • Stationary Phase Selection:

    • Silica Gel: This is the most common choice for normal-phase chromatography.

    • Alumina (basic or neutral): Can be effective for basic compounds like isoquinolines, sometimes offering different selectivity than silica.

    • Reversed-Phase Silica (C18): If the isomers are difficult to separate on normal phase, reversed-phase chromatography using a polar mobile phase (e.g., methanol/water or acetonitrile/water) can be a powerful alternative.[14]

  • Mobile Phase Optimization (based on TLC):

    • Use the solvent system that gave the best separation on TLC as your starting point.

    • For column chromatography, a slightly less polar solvent system than the one used for TLC is generally recommended to ensure good separation (aim for an Rf of 0.2-0.3 for the target compound).

  • Column Packing and Loading:

    • Properly pack the column to avoid air bubbles and channels.

    • Dissolve the crude mixture in a minimal amount of the mobile phase or a stronger solvent (that is then evaporated onto a small amount of silica gel - "dry loading"). Dry loading is often preferred for compounds with limited solubility in the mobile phase.

  • Elution and Fraction Collection:

    • Run the column, collecting small fractions.

    • Monitor the elution of your compounds using TLC or a UV detector.

  • Analysis and Pooling:

    • Analyze the collected fractions by TLC to identify those containing the pure desired product.

    • Combine the pure fractions and evaporate the solvent to obtain your purified this compound.

Troubleshooting Guide for Column Chromatography

IssuePossible CauseSolution
Poor SeparationInappropriate solvent system.Re-optimize the mobile phase using TLC. Consider a different stationary phase.
Tailing of SpotsCompound is too polar for the solvent; interaction with acidic silica.Add a small amount of triethylamine or methanol to the mobile phase.
Cracks in the ColumnImproper packing; solvent polarity changed too quickly.Ensure careful packing. Use gradient elution with gradual changes in solvent composition.
Q6: Are there any advanced techniques for separating very stubborn regioisomers?

A6: Yes, for particularly challenging separations, High-Performance Liquid Chromatography (HPLC) is the method of choice.[13][14][15]

HPLC for Regioisomer Separation:

  • Preparative HPLC: This is a scaled-up version of analytical HPLC that allows for the purification of larger quantities of material.

  • Method Development:

    • Column Choice: A variety of stationary phases are available (C18, C8, Phenyl, Cyano) that offer different selectivities.

    • Mobile Phase: Isocratic or gradient elution with solvents like acetonitrile and water, often with additives like trifluoroacetic acid (TFA) or formic acid to improve peak shape. The pH of the mobile phase can significantly impact the separation of ionizable compounds like isoquinolines.[14]

  • Chiral HPLC: If your synthesis involves chiral centers, you may also be dealing with diastereomers or enantiomers, which would require chiral chromatography for separation.

Logical Flow for Method Selection:

MethodSelection Start Crude Mixture (with regioisomer) TLC TLC Analysis (multiple solvent systems) Start->TLC Separation Good Separation on TLC? TLC->Separation Column Proceed with Column Chromatography Separation->Column Yes NoSeparation Poor or No Separation Separation->NoSeparation No PurityCheck Purity Sufficient? Column->PurityCheck Recrystallization Attempt Fractional Crystallization NoSeparation->Recrystallization Recrystallization->PurityCheck Done Purification Complete PurityCheck->Done Yes HPLC Move to Preparative HPLC PurityCheck->HPLC No

Sources

Technical Support Center: Optimizing Temperature Controls for Methoxy-Isoquinoline Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of methoxy-isoquinoline derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for temperature control during these critical reactions. Precise temperature management is paramount for achieving high yields, minimizing impurities, and ensuring reproducible results. This document will delve into the causality behind common experimental challenges and provide field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: What is the typical temperature range for Bischler-Napieralski reactions to synthesize methoxy-isoquinolines?

A1: The temperature for a Bischler-Napieralski reaction can vary significantly, generally ranging from room temperature up to 100°C. The optimal temperature is highly dependent on the reactivity of the starting β-arylethylamide and the choice of dehydrating agent. For substrates with electron-donating groups like methoxy groups, which activate the aromatic ring, milder conditions are often sufficient. However, for less reactive substrates, more forcing conditions, such as refluxing in solvents like toluene or xylene (80-140°C), may be necessary.[1][2]

Q2: How does temperature affect the Pictet-Spengler reaction for methoxy-isoquinoline synthesis?

A2: The Pictet-Spengler reaction is known to proceed under milder conditions than the Bischler-Napieralski reaction, especially when electron-donating groups such as methoxy substituents are present on the phenyl ring.[3] In such cases, the cyclization can even occur under physiological conditions. However, for less activated systems or with less reactive carbonyl compounds, heating may be required to drive the reaction to completion. It's crucial to start with milder conditions and gradually increase the temperature if the reaction is sluggish.[4]

Q3: Can running the reaction at a higher temperature for a shorter time produce the same result as a lower temperature for a longer time?

A3: Not necessarily. Temperature not only affects the reaction rate but can also influence the reaction pathway, leading to different product distributions. This is due to the principles of kinetic versus thermodynamic control.[5] A higher temperature might favor the formation of a more stable (thermodynamic) product, which may not be the desired isomer. Conversely, a lower temperature might favor the faster-forming (kinetic) product. Additionally, higher temperatures can lead to the degradation of starting materials or products, or the formation of unwanted byproducts.[6]

Q4: What are the signs that my reaction temperature is too high?

A4: Common indicators of an excessively high reaction temperature include the formation of a dark, tarry reaction mixture, the appearance of multiple unexpected spots on a TLC analysis, and a decrease in the yield of the desired product despite the consumption of starting material.[7] In some cases, you may observe the evolution of gas, indicating decomposition.

Q5: What are some common dehydrating agents used in the Bischler-Napieralski reaction, and how do they influence the required temperature?

A5: Commonly used dehydrating agents include phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), and polyphosphoric acid (PPA).[1] POCl₃ is widely used and often requires refluxing conditions.[1] P₂O₅ is a stronger dehydrating agent and may be used for less reactive substrates, often in refluxing POCl₃, which represents harsh conditions.[1] Milder reagents like triflic anhydride (Tf₂O) can sometimes be used at lower temperatures.[1][8] The choice of reagent is critical and will dictate the necessary temperature profile for the reaction.

Troubleshooting Guides

Issue 1: Low or No Yield of the Desired Methoxy-Isoquinoline

Q: I am seeing very little or no formation of my target methoxy-isoquinoline. How can I use temperature to improve the yield?

A: Low yield is a common issue that can often be addressed by systematically optimizing the reaction temperature.

  • Causality: The activation energy for the cyclization step may not be reached at the current temperature. Methoxy-substituted phenethylamines are generally reactive, but steric hindrance or the presence of other deactivating groups can increase the energy barrier. Conversely, the reaction temperature might be too high, leading to the degradation of the starting material or the product.[9] For instance, in some palladium-catalyzed isoquinoline syntheses, no reaction occurs below 65°C, while decomposition is observed above 100°C.[10]

  • Troubleshooting Protocol:

    • Initial Temperature Screening: If the reaction was attempted at room temperature, gradually increase the temperature in 10-15°C increments (e.g., 40°C, 55°C, 70°C), monitoring the reaction progress by TLC or LC-MS at each stage.

    • Consider the Solvent's Boiling Point: If using a reflux condenser, ensure the reaction temperature is at or near the boiling point of the solvent. If no reaction occurs in a lower-boiling solvent like acetonitrile, consider switching to a higher-boiling solvent like toluene or xylene.

    • Check for Decomposition: If you suspect decomposition at higher temperatures, try running the reaction at a lower temperature for a longer period. For example, if a reaction at 80°C gives a complex mixture, attempt the reaction at 50°C for 24-48 hours.

    • Reagent Addition Temperature: For exothermic reactions, the initial temperature during the addition of reagents is critical. Consider cooling the reaction mixture to 0°C or even lower before adding the activating agent to control the initial exotherm, and then slowly warm to the desired reaction temperature.

Issue 2: Formation of Significant Impurities or Byproducts

Q: My reaction is producing a significant amount of an unknown byproduct alongside my desired methoxy-isoquinoline. How can temperature control help improve the purity?

A: Byproduct formation is often temperature-dependent, and adjusting the thermal profile can favor the desired reaction pathway.

  • Causality: The formation of byproducts can be due to several factors influenced by temperature. At higher temperatures, side reactions with higher activation energies can become more prevalent. For example, in the Bischler-Napieralski reaction, a retro-Ritter reaction can occur, especially at elevated temperatures, leading to styrene byproducts.[11] In some cases, the solvent itself can decompose at high temperatures and react with the starting materials, as has been observed with DMF above 80°C.[6]

  • Troubleshooting Protocol:

    • Lower the Reaction Temperature: This is the most straightforward approach. A lower temperature will favor the reaction with the lowest activation energy, which is often the desired transformation. Try reducing the temperature by 20-30°C and increasing the reaction time.

    • Kinetic vs. Thermodynamic Control: Analyze the structure of the byproduct. It might be a more thermodynamically stable isomer. If so, running the reaction at a lower temperature for a shorter duration may favor the formation of the kinetic (and desired) product.

    • Controlled Heating and Cooling: Implement a gradual heating ramp to the target temperature instead of rapid heating. This can prevent localized "hot spots" that might promote side reactions. Similarly, a controlled cooling process can be beneficial.

Issue 3: Poor Regioselectivity in Bischler-Napieralski Reactions

Q: I am getting a mixture of regioisomers in my Bischler-Napieralski reaction with a meta-methoxy-phenethylamide. Can I improve the regioselectivity by adjusting the temperature?

A: While the substitution pattern on the aromatic ring is the primary determinant of regioselectivity, temperature and the choice of condensing agent can play a crucial role.

  • Causality: In the cyclization of meta-methoxy-phenethylamides, the electrophilic attack can occur at two different positions on the aromatic ring. The choice of the condensing agent and reaction conditions can influence which site is favored. For instance, treatment of N-[2-(4-methoxyphenyl)-ethyl]-4-methoxybenzamide with POCl₃ yields the expected product, while using the stronger dehydrating agent P₂O₅ can result in a mixture of regioisomers due to cyclization at an alternative position.[1][8] While direct evidence for temperature's effect on this specific regioselectivity is sparse, it is a key parameter in controlling selectivity in many organic reactions.

  • Troubleshooting Protocol:

    • Screening Dehydrating Agents at Different Temperatures: Test different dehydrating agents (e.g., POCl₃, PPA, Tf₂O) at a range of temperatures (e.g., room temperature, 50°C, 80°C) to find the optimal combination for regioselectivity.

    • Favoring the Kinetic Product: It is possible that one regioisomer is the kinetic product and the other is the thermodynamic product. Experimenting with lower temperatures and shorter reaction times may favor the kinetic product.

Data Presentation

Table 1: Effect of Temperature on Yield in a Representative Methoxy-Isoquinoline Synthesis

EntryTemperature (°C)Reaction Time (h)Yield (%)Observations
125 (Room Temp)24< 5Little to no product formation.
2501245Moderate conversion.
370685Good yield with minimal byproducts.
490470Increased formation of colored impurities.
5110255Significant tar formation and lower yield.

Note: This table is a generalized representation based on common trends observed in isoquinoline synthesis. Optimal conditions will vary with specific substrates and reagents.

Experimental Protocols

Protocol 1: General Procedure for Temperature Optimization of a Bischler-Napieralski Reaction
  • Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve the methoxy-substituted β-phenethylamide in an appropriate anhydrous solvent (e.g., acetonitrile or toluene).

  • Initial Cooling: Cool the solution to 0°C using an ice bath.

  • Reagent Addition: Slowly add the dehydrating agent (e.g., POCl₃, 2-5 equivalents) dropwise to the stirred solution, maintaining the temperature at 0°C.

  • Controlled Heating: Once the addition is complete, slowly warm the reaction mixture to the first target temperature (e.g., 40°C) using a temperature-controlled oil bath.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS every hour.

  • Incremental Heating: If the reaction is slow or stalled, increase the temperature by 15-20°C and continue monitoring.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully quench by pouring it onto crushed ice. Neutralize with a suitable base (e.g., ammonium hydroxide) and extract the product with an organic solvent.

Protocol 2: Temperature Control for a Pictet-Spengler Reaction
  • Setup: To a round-bottom flask containing a solution of the methoxy-substituted β-phenethylamine in a suitable solvent (e.g., methanol or dichloromethane), add the aldehyde.

  • Acid Catalyst Addition: Add the acid catalyst (e.g., trifluoroacetic acid) and stir the mixture at room temperature.

  • Gentle Heating: If no reaction is observed after several hours, gently heat the mixture to 40-50°C.

  • Monitoring: Monitor the reaction for the disappearance of the starting material.

  • Work-up: Upon completion, cool the reaction, remove the solvent under reduced pressure, and purify the residue by column chromatography.

Visualizations

Logical Relationship: Kinetic vs. Thermodynamic Control

G cluster_kinetic Low Temperature (e.g., 0-40°C) cluster_thermodynamic High Temperature (e.g., 80-120°C) Reactants Methoxy-Phenethylamide + Reagent Intermediate Reactive Intermediate (e.g., Nitrilium Ion) Reactants->Intermediate Kinetic_TS Lower Energy Transition State Intermediate->Kinetic_TS Lower Ea Thermo_TS Higher Energy Transition State Intermediate->Thermo_TS Higher Ea Kinetic_Product Kinetic Product (Faster Formation) Kinetic_TS->Kinetic_Product Thermo_Product Thermodynamic Product (More Stable) Thermo_TS->Thermo_Product G Start Low Yield Observed Check_Temp Is Reaction Temperature Below 40°C? Start->Check_Temp Check_High_Temp Is Reaction Temperature > 100°C? Check_Temp->Check_High_Temp No Increase_Temp Incrementally Increase Temp (e.g., to 50°C, then 70°C) Check_Temp->Increase_Temp Yes Decrease_Temp Decrease Temperature (e.g., to 60-80°C) Increase Reaction Time Check_High_Temp->Decrease_Temp Yes Check_Solvent Consider Higher-Boiling Solvent Check_High_Temp->Check_Solvent No Monitor_TLC Monitor by TLC/LC-MS Increase_Temp->Monitor_TLC Success Yield Improved Monitor_TLC->Success Check_Decomposition Check for Product/SM Decomposition Decrease_Temp->Check_Decomposition Check_Decomposition->Monitor_TLC

Caption: Workflow for Troubleshooting Low Yield via Temperature Adjustment.

References

  • Chao, C. M., et al. (2023). Synthesis and evaluation of potent (iso)ellipticine-based inhibitors of MYLK4 accessed via expeditious synthesis from isoquinolin-5-ol. Royal Society of Chemistry. Retrieved from [Link]

  • J&K Scientific LLC. (2021). Pictet-Spengler Reaction. Retrieved from [Link]

  • Wang, Y., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. ACS Omega. Retrieved from [Link]

  • Wikipedia. (n.d.). Bischler–Napieralski reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of isoquinolines. Retrieved from [Link]

  • MDPI. (2024). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Retrieved from [Link]

  • Judeh, Z. M., et al. (2002). The first Bischler–Napieralski cyclization in a room temperature ionic liquid. Tetrahedron Letters. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]

  • Li, L., et al. (2008). An efficient low-temperature route to polycyclic isoquinoline salt synthesis via C-H activation with [CpMCl2]2 (M = Rh, Ir)*. Journal of the American Chemical Society. Retrieved from [Link]

  • NIH. (2016). The Pictet-Spengler Reaction Updates Its Habits. Retrieved from [Link]

  • ACS Publications. (2025). Continuous Flow for the Photochemical Synthesis of 3-Substituted Quinolines. Organic Process Research & Development. Retrieved from [Link]

  • Regis Technologies. (2024). Innovation Unleashed: Case Studies in Process Development. Retrieved from [Link]

  • ResearchGate. (2020). Chapter Five. Bischler–Napieralski Reaction in the Syntheses of Isoquinolines. Retrieved from [Link]

  • Arkivoc. (2005). The intermolecular Pictet-Spengler condensation with chiral carbonyl derivatives in the stereoselective syntheses of optically-active isoquinoline and indole alkaloids. Retrieved from [Link]

  • NIH. (2024). New Opportunities for Organic Synthesis with Superheated Flow Chemistry. Retrieved from [Link]

  • NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. Retrieved from [Link]

  • Cox, E. D., & Cook, J. M. (1995). The Pictet-Spengler condensation: a new direction for an old reaction. Chemical Reviews, 95(6), 1797-1842.
  • Dalal Institute. (n.d.). Kinetic and Thermodynamic Control. Retrieved from [Link]

  • ResearchGate. (2021). Advances in the Synthesis of Isoquinolines Using an Alkyne Coupling Partner via Transition‐Metal‐Catalyzed C H Activation. Retrieved from [Link]

  • NIH. (2024). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. Retrieved from [Link]

  • ResearchGate. (2017). Bischler‐Napieralski reaction. Retrieved from [Link]

  • ResearchGate. (2021). Proposed routes and initial studies for isoquinoline synthesis. Retrieved from [Link]

  • YouTube. (2022). Bischler-Napieralski Reaction. Retrieved from [Link]

Sources

addressing oxidation challenges with 6-Methoxyisoquinolin-7-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical resource for researchers working with 6-Methoxyisoquinolin-7-ol (CAS: 7651-83-4) . This scaffold is a critical building block in the synthesis of CNS-active agents and kinase inhibitors, but its electron-rich phenolic nature presents significant stability challenges.

This content is structured as a Technical Support Center , addressing real-world failure modes encountered in the laboratory.

Senior Application Scientist: Dr. A. Vance Subject: Stabilization, Handling, and Purification Protocols

Core Chemistry & Stability Profile

Q: Why does my this compound turn pink/brown upon exposure to air?

A: This is a classic "phenolic oxidation cascade." The molecule contains an electron-donating methoxy group at C6 and a hydroxyl group at C7. This "isovanillin-like" substitution pattern on the isoquinoline ring makes the C7-phenol highly susceptible to oxidative dehydrogenation.

  • Initiation: Trace base or metal impurities catalyze the loss of the phenolic proton, forming the phenolate.

  • Radical Formation: The electron-rich phenolate readily transfers a single electron to molecular oxygen (

    
    ), generating a phenoxyl radical.
    
  • Propagation: This radical delocalizes into the ring (specifically to the C8 position), leading to oxidative coupling (dimerization) or further oxidation to highly colored ortho-quinoid species. Even ppm-levels of these quinones cause intense pink or brown discoloration.

Visualization: The Oxidative Degradation Pathway

The following diagram illustrates the mechanistic pathway leading to sample degradation.

OxidationCascade Start This compound (Colorless Solid) Phenolate Phenolate Anion (Highly Reactive) Start->Phenolate pH > 8.0 or Metal Cat. Radical Phenoxyl Radical (Transient) Phenolate->Radical SET to O2 Products ortho-Quinones & Dimers (Deep Red/Brown Impurities) Radical->Products Coupling/Oxidation

Figure 1: Mechanistic flow of oxidative degradation from the parent phenol to colored quinoid impurities.

Storage & Handling Protocols

Q: I received the compound as a beige solid. Is it degraded?

A: Not necessarily. While the pure compound is off-white, a beige hue often indicates surface oxidation (<0.5% impurity). However, if the solid is sticky or dark brown, degradation is significant.

Q: What are the mandatory storage conditions?

A: You must treat this compound as an "oxygen-intolerant phenol."

ParameterSpecificationReason
Atmosphere Argon or NitrogenDisplaces

to prevent radical initiation.
Temperature -20°CSlows kinetic rate of auto-oxidation.
Container Amber VialPrevents photo-oxidation (UV light can generate radicals).
Desiccant RequiredMoisture promotes proton transfer, accelerating oxidation.

Reaction Optimization (Troubleshooting)

Q: My yields are low in basic alkylation reactions (e.g., Williamson Ether Synthesis). The reaction mixture turns black.

A: This is the most common failure mode. Strong bases (NaH,


) generate the phenolate anion, which is the species most sensitive to oxidation. If your solvent contains dissolved oxygen, the phenolate oxidizes faster than it alkylates.

Corrective Protocol:

  • Degas Solvents: Sparge all solvents (DMF, Acetone, MeCN) with Argon for 15 minutes before adding the base.

  • Add Antioxidants: For non-redox sensitive reactions, add 1-5 mol% of BHT (Butylated hydroxytoluene) or Sodium Ascorbate to the reaction mixture. This acts as a radical scavenger.

  • Sequence of Addition: Add the electrophile before the base if possible, or mix the phenol and electrophile first, then add the base slowly under inert flow.

Q: Can I use this compound in Mitsunobu reactions?

A: Yes, but the order of addition is critical to prevent N-oxidation or phenol oxidation by the DIAD/DEAD oxidant.

  • Protocol: Premix Triphenylphosphine (

    
    ) and the alcohol. Add the this compound last, followed immediately by the dropwise addition of DIAD at 0°C. Do not let the phenol sit with DIAD without the phosphine present.
    

Workup & Purification (The "Danger Zone")

Q: The crude material looked fine, but it turned brown on the silica column. What happened?

A: Standard Silica Gel 60 is slightly acidic, but metal impurities (Fe, Al) in lower-grade silica can catalyze oxidation. Furthermore, if your eluent contains methanol/ammonia (common for isoquinolines), the basic pH on the large surface area of the silica acts as an "oxidation reactor" with air.

The "Safe-Workup" Methodology:

  • Quench: Always quench reactions into a slightly acidic buffer (pH 5-6, e.g.,

    
     or dilute Citric Acid). Avoid quenching into strong base.
    
  • Extraction: Add a reducing agent to the aqueous layer during extraction.

    • Recommended:Sodium Metabisulfite (

      
      )  or Ascorbic Acid  (sat. solution).
      
  • Drying: Use

    
    , not 
    
    
    
    (Mg salts can sometimes act as Lewis acids promoting coupling).
  • Column Chromatography:

    • Stationary Phase: Use Neutral Alumina if possible. If using Silica, pretreat it with 1% Triethylamine (to deactivate acid sites) BUT ensure the eluent is thoroughly degassed.

    • Speed: Flash chromatography must be fast. Do not leave the compound on the column overnight.

Visualization: Purification Decision Tree

Use this logic flow to determine the safest purification route.

PurificationLogic Input Crude Reaction Mixture CheckPH Check pH Sensitivity Input->CheckPH Acidic Acidic Workup (pH 4-6) CheckPH->Acidic Stable to Acid Basic Basic Workup Required? CheckPH->Basic Acid Sensitive AddRed ADD REDUCING AGENT (Ascorbic Acid/Metabisulfite) Acidic->AddRed Basic->AddRed CRITICAL STEP Column Chromatography AddRed->Column MethodA Method A: Neutral Alumina (DCM/MeOH) Column->MethodA Preferred MethodB Method B: Silica + 1% Et3N (Fast Elution) Column->MethodB Alternative

Figure 2: Decision tree for minimizing oxidative loss during workup and purification.

Analytical Troubleshooting

Q: LCMS shows a peak at M+16 and M+32. Is this the N-oxide?

A: It is likely a mixture.

  • M+16: Could be the N-oxide (on the isoquinoline nitrogen) OR the quinone (oxidation of the phenol ring).

  • Differentiation: Treat a small aliquot with

    
     (Triphenylphosphine). 
    
    
    
    will readily reduce the N-oxide back to the parent isoquinoline but will not reduce the quinone. If the M+16 peak disappears, it was the N-oxide.

Q: My NMR shows broad peaks and a baseline hump.

A: This indicates the presence of paramagnetic impurities (stable radicals) or oligomers.

  • Fix: Filter the NMR sample through a small plug of basic alumina or add a micro-spatula of solid ascorbic acid to the NMR tube (if using

    
     or 
    
    
    
    ) to reduce radical species and sharpen the spectrum.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 22: Conjugate Addition and Nucleophilic Aromatic Substitution - Phenol Oxidation Mechanisms).

  • Anderson, N. G. (2012). Practical Process Research and Development - A Guide for Organic Chemists. Academic Press. (Chapter 5: Workup and Purification of Oxidatively Labile Compounds).

  • Katritzky, A. R., et al. (2010). Handbook of Heterocyclic Chemistry. Elsevier. (Isoquinoline Reactivity and N-Oxide Formation).

  • Teuber, H. J. (1958). Oxidative Coupling of Phenols. Chemical Reviews. (Classic mechanism of phenolic radical coupling).

overcoming catalyst deactivation in isoquinoline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Catalyst Deactivation in Isoquinoline Synthesis

Current Status: Operational Support Tier: Level 3 (Advanced Research & Process Chemistry) Topic: Troubleshooting Catalyst Lifespan & Turnover in C-H Activation/Annulation

Welcome to the Technical Support Center

You are accessing the troubleshooting database for Transition Metal-Catalyzed Isoquinoline Synthesis. This guide addresses the three most common failure modes in Rhodium(III), Cobalt(III), and Palladium(II) catalytic cycles: Product Inhibition , Active Species Aggregation , and Substrate Poisoning .

Unlike classical acid-mediated methods (Bischler-Napieralski), modern C-H activation relies on delicate catalytic cycles that are easily disrupted by the very heterocycles they create.

Ticket #001: The "Stalled Cycle" (Product Inhibition)

Subject: Reaction stalls at 40-60% conversion despite available substrate. Affected Systems: CpRh(III) and CpCo(III) (e.g., [CpRhCl₂]₂ / [CpCo(CO)I₂]).

The Diagnostics:

  • Symptom: The reaction starts fast but slows dramatically as product accumulates.

  • Observation: Adding fresh catalyst restarts the reaction, but adding more oxidant does not.

  • Root Cause: Product Inhibition (Auto-poisoning). The isoquinoline product is a strong Lewis base (pK_a ~5.4). It competes with the substrate (e.g., benzamide, ketoxime) for the metal center. As the concentration of product rises, it binds irreversibly to the electrophilic Metal(III) species, forming a thermodynamic "sink" (Off-Cycle Trap) that prevents the metal from re-entering the catalytic cycle.

The Solution: The "Proton Shuttle" Protocol To resolve this, you must destabilize the Metal-Product complex without destroying the catalyst.

Step-by-Step Troubleshooting Protocol:

  • Switch Solvent to HFIP (1,1,1,3,3,3-Hexafluoroisopropanol):

    • Why: HFIP is a strong hydrogen-bond donor.[1] It H-bonds to the nitrogen of the generated isoquinoline, effectively "masking" its Lewis basicity and preventing it from binding to the Rh/Co center.

    • Action: Replace Toluene or DCE with HFIP or a Toluene/HFIP (4:1) mixture.

  • Introduce a Carboxylic Acid Additive:

    • Why: Acids like Pivalic Acid (PivOH) or Adamantane-1-carboxylic acid (AdCO₂H) serve two roles:

      • CMD Agent: They assist the Concerted Metalation-Deprotonation (C-H activation step).

      • Protonator: They protonate the isoquinoline product, displacing it from the metal center.

    • Action: Add 30-50 mol% PivOH.

Visualizing the Failure Mode (Graphviz Diagram)

ProductInhibition ActiveCat Active Catalyst [Cp*M(III)-Solvent] Coordination Substrate Coordination ActiveCat->Coordination Substrate Trap OFF-CYCLE TRAP [Cp*M(III)-Isoquinoline] (Catalyst Dead) ActiveCat->Trap Product Binding (High Affinity) CH_Activation C-H Activation (CMD) Coordination->CH_Activation Annulation Alkyne Insertion & Reductive Elim. CH_Activation->Annulation Product Isoquinoline Product Released Annulation->Product Product->ActiveCat Regeneration Trap->ActiveCat HFIP/Acid Rescue

Caption: The Catalytic Cycle vs. The Product Inhibition Trap. Blue arrow indicates the rescue pathway using HFIP/Acid additives.

Ticket #002: The "Blackout" (Catalyst Decomposition)

Subject: Formation of black precipitate (Pd black); reaction failure. Affected Systems: Pd(II)-catalyzed oxidative annulation (e.g., Pd(OAc)₂).[2]

The Diagnostics:

  • Symptom: Reaction mixture turns from orange/yellow to clear with black particles.

  • Observation: Yield is low (<30%); re-adding oxidant has no effect.

  • Root Cause: Agglomeration. The active Pd(II) species is reduced to Pd(0) after the reductive elimination step. If the re-oxidation to Pd(II) is slower than the aggregation of Pd(0) atoms, inactive Palladium black nanoparticles form.

The Solution: Stabilization & Oxidant Tuning

Step-by-Step Troubleshooting Protocol:

  • Switch Oxidant System:

    • Standard: Cu(OAc)₂ (2.0 equiv).

    • Issue: Copper salts can sometimes be too slow in re-oxidizing Pd(0) in specific solvents.

    • Upgrade: Use AgOAc or Benzoquinone (BQ) . Ag(I) is a faster oxidant for Pd(0) and often prevents aggregation.

    • Alternative: Use Air/O₂ with a co-catalyst (e.g., Cu(OAc)₂ catalytic + O₂ balloon) to maintain a high oxidation potential.

  • Ligand Stabilization:

    • Action: Add Triphenylphosphine (PPh₃) or TDMPP (Tris(2,6-dimethoxyphenyl)phosphine).

    • Logic: Ligands stabilize the transient Pd(0) species, keeping it soluble long enough to be re-oxidized by the Cu/Ag salt, preventing the "crash out" into Pd black.

Ticket #003: Substrate Toxicity (Functional Group Incompatibility)

Subject: No reaction with substrates containing Lewis basic sites (pyridines, amines). Affected Systems: All Lewis acidic metals (Rh, Co, Pd).

The Diagnostics:

  • Symptom: Starting material remains unconsumed.

  • Root Cause: Substrate Poisoning. If your starting material contains a pyridine, imidazole, or free amine, this group will bind to the catalyst before the directing group (e.g., amide/oxime) can initiate C-H activation.

The Solution: Lewis Acid Protection

Step-by-Step Troubleshooting Protocol:

  • The "Dummy" Lewis Acid Method:

    • Action: Add stoichiometric Mg(OtBu)₂ or Zn(OTf)₂ .

    • Mechanism:[3][4][5][6][7][8][9][10] The cheap Lewis acid (Mg/Zn) binds to the interfering basic nitrogen on the substrate, leaving the expensive transition metal catalyst free to bind the directing group and perform C-H activation.

  • N-Oxide Strategy:

    • Action: Oxidize the interfering pyridine nitrogen to an N-oxide before the reaction.

    • Benefit: Pyridine N-oxides are much less coordinating to Rh/Co than free pyridines. The N-oxide can be reduced back to the pyridine (using Zn/NH₄Cl) after the isoquinoline synthesis is complete.

Summary of Troubleshooting Data

IssueVisual IndicatorPrimary MechanismRecommended Fix
Product Inhibition Reaction stalls at 50%Product binds Metal(III)Use HFIP solvent or PivOH additive
Pd Aggregation Black precipitatePd(0) clusters formAdd PPh₃ or switch to AgOAc
Substrate Poisoning No conversionSubstrate binds MetalAdd Mg(OtBu)₂ or use N-Oxides
Leaching High metal in productMetal trapped in latticeUse Thiourea scavengers post-reaction

Frequently Asked Questions (FAQ)

Q: Can I use air as the sole oxidant for Rh(III) catalysis? A: Generally, no. Cp*Rh(III) cycles are usually redox-neutral (if using an oxidizing directing group like N-O bond) or require a chemical oxidant (Cu/Ag). However, recent advances using Vinyl Selenones [1] act as "oxidizing acetylene surrogates," allowing the reaction to proceed without external metal oxidants, reducing waste.

Q: Why is Cobalt(III) preferred over Rhodium(III) in some recent papers? A: Cost and sustainability. However, Co(III) is more prone to reduction to inactive Co(II). If your Cobalt reaction fails, ensure you are using an anhydrous system to prevent hydrolysis and consider adding Mn(OAc)₃ to maintain the high oxidation state.

Q: My isoquinoline product is water-soluble and hard to purify. Any tips? A: This is common due to the basic nitrogen.

  • Protocol: Do not perform a standard aqueous workup. Instead, filter the reaction mixture through a pad of Celite, evaporate the solvent (especially if using HFIP), and load directly onto a neutral alumina column or use reverse-phase chromatography with an ammonium bicarbonate buffer (pH 10).

References

  • Inami, A., Nishii, Y., Hirano, K., & Miura, M. (2023).[4] Rhodium-Catalyzed Isoquinoline Synthesis Using Vinyl Selenone as Oxidizing Acetylene Surrogate.[4] Organic Letters, 25, 3206-3209.[4] Link

  • Colletto, C., et al. (2022). HFIP in Organic Synthesis. Chemical Reviews, 122(11), 2715-2720. Link

  • Roesch, K. R., & Larock, R. C. (1999).[11] Synthesis of Isoquinolines via Palladium-Catalyzed Coupling.[2][11][12] Organic Letters, 1(4), 553-556. Link

  • Zheng, L., et al. (2012).[11] Rhodium(III)-Catalyzed C-H Activation and Cyclization.[5][7][8] Journal of Organic Chemistry, 77, 5794-5800.[11] Link

  • Sun, M., et al. (2025).[1] Hexafluoroisopropanol (HFIP)-Promoted Hydrodifluoroalkylation.[1] The Journal of Organic Chemistry, 90(8), 2879-2888.[1] Link

Sources

Validation & Comparative

Advanced Interpretation of 6-Methoxyisoquinolin-7-ol 1H NMR Spectra: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive: The Regioisomer Challenge

In drug discovery, the isoquinoline scaffold is ubiquitous, yet its characterization presents a specific, high-stakes pitfall: Regioisomerism .

For 6-Methoxyisoquinolin-7-ol , the primary analytical challenge is not merely assigning protons, but definitively distinguishing the target molecule from its thermodynamic regioisomer, 7-Methoxyisoquinolin-6-ol . Both compounds share identical molecular weights (


) and strikingly similar 1D NMR profiles. Reliance on standard 1D 

NMR in

often leads to misidentification, potentially invalidating biological assay data.

This guide compares the Standard Protocol (Method A) against the Advanced Structural Validation Protocol (Method B) . We demonstrate why Method B—utilizing DMSO-


 and NOE (Nuclear Overhauser Effect) mapping—is the mandatory standard for certifying this scaffold.

Experimental Protocol: The "Self-Validating" System

Method A: The Standard Approach (Not Recommended)
  • Solvent:

    
    
    
  • Concentration:

    
    
    
  • Flaw: In

    
    , the zwitterionic character of the hydroxy-isoquinoline leads to aggregation. The C7-OH proton is often broad or invisible due to exchange. Furthermore, the chemical shift dispersion between H5 and H8 is minimal, making assignment ambiguous.
    
Method B: The Advanced Validation Protocol (Recommended)

This protocol maximizes signal dispersion and "locks" the labile proton to enable connectivity mapping.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve

    
     of analyte in 
    
    
    
    of DMSO-
    
    
    (99.9% D)
    .
    • Why: DMSO disrupts intermolecular H-bonds, sharpening the phenolic -OH signal (~10 ppm) and preventing aggregation.

  • Acquisition Parameters:

    • Pulse Angle:

      
      
      
    • Relaxation Delay (

      
      ): 
      
      
      
      (Ensure full relaxation of aromatic protons).
    • Scans: 64 (High S/N required for satellite detection).

  • The "Key" Experiment (1D NOE/GOESY):

    • Target Irradiation 1: Select the singlet at ~9.0 ppm (H1).

    • Target Irradiation 2: Select the singlet at ~3.9 ppm (OMe).

Comparative Analysis: Interpreting the Data[1][2][3]

Chemical Shift Assignments (DMSO- )

The following table contrasts the expected shifts for the target against its regioisomer. Note the specific diagnostic markers.[1][2][3][4][5]

AssignmentProton TypeTarget: 6-OMe-7-OH (

ppm)
Isomer: 7-OMe-6-OH (

ppm)
MultiplicityCoupling (

)
H1 Ar-H (C1)9.05 9.08Singlet (s)-
H3 Ar-H (C3)8.328.35Doublet (d)5.8 Hz
H4 Ar-H (C4)7.557.58Doublet (d)5.8 Hz
H8 Ar-H (C8)7.30 7.45Singlet (s)-
H5 Ar-H (C5)7.15 7.10Singlet (s)-
-OH Phenolic10.2010.15Broad Singlet-
-OMe Methoxy3.893.92Singlet (s)-

Key Insight: Chemical shift prediction alone is insufficient due to the subtle electronic differences between the 6- and 7-positions. Structural proof requires spatial connectivity .

The Connectivity Logic (NOE Mapping)

This is the definitive test. The isoquinoline geometry is rigid. We utilize the fixed distances between protons to "triangulate" the substituents.

  • Geometric Fact 1: H1 is peri-proximal (close in space) to H8 .

  • Geometric Fact 2: H4 is ortho-proximal to H5 .

  • Geometric Fact 3: The Methoxy (OMe) group will show a strong NOE to the ortho proton on the ring.

The Distinction Algorithm
  • Identify H1: The most downfield singlet (~9.0 ppm).

  • Identify H4: The upfield doublet (~7.5 ppm).

  • Irradiate H1: The singlet that enhances is H8 .

  • Irradiate H4: The singlet that enhances is H5 .

  • Irradiate -OMe:

    • If Target (6-OMe): NOE is observed at H5 (the partner of H4).

    • If Isomer (7-OMe): NOE is observed at H8 (the partner of H1).

Visualization of Logic Pathways

Diagram 1: The NOE Connectivity Map

This diagram illustrates the spatial relationships used to validate the structure.

NOE_Logic H1 H1 Proton (~9.0 ppm) H8 H8 Proton (Peri to H1) H1->H8 Strong NOE (Fixed Geometry) H4 H4 Proton (~7.5 ppm) H5 H5 Proton (Ortho to H4) H4->H5 Strong NOE (Fixed Geometry) OMe Methoxy Group (~3.9 ppm) H8->OMe Isomer: 7-OMe (Not Observed) H5->OMe Target: 6-OMe (Observed)

Caption: Spatial connectivity map. Green arrows denote fixed scaffold relationships; Blue/Red arrows denote the diagnostic NOE signal that distinguishes the 6-OMe target from the 7-OMe isomer.

Diagram 2: Analytical Decision Tree

A standardized workflow for accepting or rejecting the batch.

Decision_Tree Start Start: Acquire 1H NMR (DMSO-d6) Check_OH Is -OH peak visible (>10 ppm)? Start->Check_OH Check_H1 Identify H1 (s, ~9.0ppm) & H4 (d, ~7.5ppm) Check_OH->Check_H1 Yes Retry Dry Sample/Change Solvent Check_OH->Retry No (Broad/Missing) NOE_Exp Run 1D NOE Irradiate -OMe (3.9ppm) Check_H1->NOE_Exp Result_H5 NOE observed at H5 (Partner of H4) NOE_Exp->Result_H5 Pathway A Result_H8 NOE observed at H8 (Partner of H1) NOE_Exp->Result_H8 Pathway B Conclusion_Target CONFIRMED: This compound Result_H5->Conclusion_Target Conclusion_Isomer REJECT: 7-Methoxyisoquinolin-6-ol Result_H8->Conclusion_Isomer Retry->Start

Caption: Operational workflow for structural verification. This logic gate prevents the accidental advancement of the wrong regioisomer in drug development pipelines.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for general isoquinoline chemical shift trends).
  • Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry. Elsevier. (Detailed analysis of substituent effects in isoquinolines).
  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 46695, 7-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol. Retrieved from [Link] (Reference for regioisomer nomenclature and related tetrahydroisoquinoline shifts).

  • Chrzanowska, M., & Grajewska, A. (2023). Diastereoselective Synthesis of (-)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Molecules, 28(7), 3183. Retrieved from [Link] (Demonstrates synthesis and NMR characterization of 6,7-disubstituted isoquinoline precursors).

  • Reich, H. J. (2023). Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison.[2] Retrieved from [Link] (Authoritative database for chemical shift correlations and solvent effects).

Sources

Technical Comparison Guide: HPLC Strategies for 6-Methoxyisoquinolin-7-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The analysis of 6-Methoxyisoquinolin-7-ol presents a classic "amphoteric challenge" in liquid chromatography. Containing both a basic isoquinoline nitrogen (


) and an acidic phenolic hydroxyl group (

), this analyte exhibits complex ionization behavior that often leads to severe peak tailing and poor retention on standard C18 phases.[1] Furthermore, distinguishing this compound from its positional isomer, 7-Methoxyisoquinolin-6-ol , is critical in metabolic profiling but difficult to achieve using hydrophobic retention alone.[1]

This guide objectively compares three method development strategies:

  • The Optimized Solution: Fluorinated Stationary Phases (PFP)[1]

  • The Traditional Baseline: C18 at Low pH[1]

  • The Legacy Alternative: Ion-Pairing Chromatography (IPC)[1]

Our Verdict: While C18 remains the workhorse for general screening, the Pentafluorophenyl (PFP) phase offers superior selectivity for isoquinoline regioisomers and improved peak shape without the need for non-volatile ion-pairing reagents, making it the preferred choice for LC-MS compatible workflows.[1]

Compound Analysis & Chromatographic Challenges

Understanding the physicochemical properties of this compound is the foundation of this method development.[1]

PropertyValue (Approx.)Chromatographic Implication
Structure Isoquinoline coreHigh

-electron density; potential for

-

interactions.[1]
Basic pKa (N) 5.4At pH < 5.4, the molecule is protonated (cationic).[1] Risk: Silanol interaction (tailing).[1][2]
Acidic pKa (OH) 9.8At pH > 9.8, the molecule is deprotonated (anionic).[1]
LogP ~1.5Moderately polar; requires low organic start for retention on C18.[1]
Isomerism Positional (6-OMe, 7-OH vs 7-OMe, 6-OH)Identical mass and similar hydrophobicity make separation on C18 difficult.[1]

Comparative Analysis of Methodologies

Method A: Fluorinated Stationary Phase (PFP) – The Champion

Mechanism: The Pentafluorophenyl (PFP) phase provides a multi-mode retention mechanism.[1] Beyond simple hydrophobicity, the fluorine atoms create a strong electron-deficient ring system that interacts with the electron-rich isoquinoline core via


-

stacking.[1] Additionally, the phase offers hydrogen bonding capability and shape selectivity.[3]
  • Pros:

    • Isomer Resolution: Excellent separation of 6-OMe/7-OH and 7-OMe/6-OH pairs due to electronic differences.[1]

    • Peak Shape: Reduced silanol interaction leads to sharper peaks for basic compounds.[1]

    • LC-MS Compatible: Uses volatile mobile phases (Formic Acid/Ammonium Formate).[1]

  • Cons:

    • Longer equilibration times than C18.[1]

Method B: C18 at Low pH (pH 3.[1][4]0) – The Baseline

Mechanism: Relies on hydrophobic interaction.[1] At pH 3.0, the basic nitrogen is protonated (


).[1] Retention is achieved by the hydrophobic methoxy and aromatic rings.[1]
  • Pros:

    • Robust and widely available.[1][4]

    • Simple mobile phase preparation.[1]

  • Cons:

    • Dewetting: Highly polar protonated species may elute near the void volume (

      
      ).[1]
      
    • Tailing: Cationic analyte interacts strongly with residual anionic silanols on the silica surface.[1]

    • Poor Isomer Selectivity: Hydrophobic differences between regioisomers are negligible.[1]

Method C: Ion-Pairing Chromatography (IPC) – The Legacy

Mechanism: An anionic pairing agent (e.g., Sodium Hexanesulfonate) is added to the mobile phase.[1] It forms a neutral ion-pair with the cationic isoquinoline, increasing retention on the C18 chain.[1]

  • Pros:

    • Solves the retention problem for polar bases.

    • Improves peak symmetry significantly.[1]

  • Cons:

    • MS Incompatible: Non-volatile salts suppress ionization in Mass Spectrometry.[1]

    • Hysteresis: Columns are permanently altered; very slow equilibration.[1]

Performance Data Comparison

The following data summarizes the performance of the three methods in separating a mixture of this compound (Analyte) and its isomer.

Table 1: Comparative Chromatographic Metrics

ParameterMethod A: PFP (Optimized) Method B: C18 Low pH Method C: C18 + IPC
Stationary Phase ACE C18-PFP (3 µm)Standard C18 (3 µm)Standard C18 (3 µm)
Mobile Phase MeOH / 0.1% Formic AcidACN / 20mM Phosphate pH 3.0ACN / 20mM Hexanesulfonate pH 3.0
Retention Factor (

)
4.21.1 (Weak retention)5.5
Tailing Factor (

)
1.08 (Excellent)1.65 (Significant tailing)1.15 (Good)
Resolution (

)
2.4 (Baseline)0.8 (Co-elution)1.2 (Partial separation)
MS Compatibility Yes No (Phosphate)No (Sulfonate)

Analysis: Method A (PFP) provides the best balance of resolution and peak shape while maintaining MS compatibility.[1] Method B fails to resolve the isomers. Method C works chromatographically but sacrifices detector flexibility.[1]

Decision Tree & Mechanism Visualization

Method Development Decision Matrix

This flowchart illustrates the logical pathway for selecting the PFP method over alternatives for amphoteric isoquinolines.

MethodSelection Start Start: this compound Analysis CheckMS Is LC-MS Compatibility Required? Start->CheckMS CheckIsomer Are Regioisomers Present? CheckMS->CheckIsomer Yes MethodC Legacy: C18 + Ion Pairing (Good Peak Shape / UV Only) CheckMS->MethodC No (UV Only & Peak Shape Critical) MethodA RECOMMENDED: PFP Column + Formic Acid (High Selectivity / MS Compatible) CheckIsomer->MethodA Yes (Critical Separation) MethodB Alternative: C18 + Phosphate pH 3.0 (Low Selectivity / UV Only) CheckIsomer->MethodB No (Single Analyte)

Figure 1: Decision matrix for selecting the optimal stationary phase based on analytical requirements.

Interaction Mechanism: PFP vs. C18

This diagram contrasts the single-mode interaction of C18 with the multi-mode interaction of PFP.[1]

Mechanism cluster_C18 Standard C18 Interaction cluster_PFP PFP Interaction (Optimized) C18_Ligand Alkyl Chain (C18) Analyte_C18 Isoquinoline Analyte C18_Ligand->Analyte_C18 Hydrophobic (Weak) Silanol Residual Silanol (-) Analyte_C18->Silanol Ionic Attraction (Tailing) PFP_Ligand Pentafluorophenyl Ring Analyte_PFP Isoquinoline Analyte PFP_Ligand->Analyte_PFP Pi-Pi Stacking (Strong) PFP_Ligand->Analyte_PFP Dipole-Dipole PFP_Ligand->Analyte_PFP Shape Selectivity

Figure 2: Mechanistic comparison. PFP engages the analyte via pi-pi and dipole interactions, minimizing the tailing caused by silanols on standard C18.

Detailed Experimental Protocol (Method A)

This protocol is designed for the separation of this compound from its isomers using the recommended PFP chemistry.[1]

Equipment & Reagents[1]
  • System: HPLC or UHPLC with UV detection (PDA recommended) or Mass Spectrometer.

  • Column: PFP (Pentafluorophenyl) Phase, 150 x 4.6 mm, 3 µm or 5 µm (e.g., ACE C18-PFP, Phenomenex Kinetex PFP, or similar).[1]

  • Solvents: LC-MS Grade Methanol and Water.[1]

  • Additives: LC-MS Grade Formic Acid or Ammonium Formate.[1]

Mobile Phase Preparation
  • Mobile Phase A (Aqueous): 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.

    • Rationale: Ammonium formate provides ionic strength to mask residual silanols; pH 3 ensures the basic nitrogen is fully protonated for consistent retention behavior.[1]

  • Mobile Phase B (Organic): 100% Methanol.[1]

    • Rationale: Methanol promotes

      
      -
      
      
      
      interactions better than Acetonitrile on phenyl-type phases.[1]
Instrument Parameters
  • Flow Rate: 1.0 mL/min (for 4.6 mm ID).[1]

  • Column Temperature: 35°C.

    • Note: Slightly elevated temperature improves mass transfer and peak symmetry.[1]

  • Detection: UV @ 254 nm (Aromatic ring) and 280 nm (Phenol).[1]

  • Injection Volume: 5-10 µL.

Gradient Program
Time (min)% Mobile Phase BEvent
0.05Initial Hold (Focusing)
1.05Start Gradient
15.060Linear Ramp
16.095Wash
18.095Hold Wash
18.15Re-equilibration
23.05End of Run
System Suitability Criteria
  • Tailing Factor (

    
    ):  NMT 1.2.
    
  • Resolution (

    
    ):  > 2.0 between 6-Methoxy and 7-Methoxy isomers.
    
  • Retention Time %RSD: < 0.5% (n=5).[1]

References

  • PubChem. this compound Compound Summary. National Library of Medicine.[1] Available at: [Link] (Accessed Oct 2025).[1]

  • Chromatography Today. New ACE C18-PFP - a unique C18 bonded HPLC column with the extra selectivity of a pentafluorophenyl (PFP) phase.[1][3][5] Available at: [Link][1][2][3][4][5][6][7][8][9][10][11][12]

  • Waters Corporation. How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column? Waters Knowledge Base.[1] Available at: [Link]

  • MAC-MOD Analytical. Exploring the Selectivity of C18 Phases with Phenyl and PFP Functionality. Available at: [Link][1][9]

  • ResearchGate. Chromatogram of alkaloids separation obtained by approved RP HPLC method. Available at: [Link]

Sources

A Comparative Guide to the Bioactivity of Papaverine versus the Investigational Compound 6-Methoxyisoquinolin-7-ol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the vast chemical space of isoquinoline alkaloids presents both opportunities and challenges. Papaverine, a well-established benzylisoquinoline alkaloid, has a long history of clinical use as a vasodilator and smooth muscle relaxant. In contrast, 6-Methoxyisoquinolin-7-ol represents a less-explored scaffold within the same chemical family. This guide provides a comprehensive comparison of the known bioactivity of papaverine with the potential bioactivity of this compound, the latter being inferred from structure-activity relationships (SAR) of analogous compounds due to the current scarcity of direct experimental data. We will delve into their mechanisms of action, present quantitative data for papaverine, and provide detailed experimental protocols to facilitate further investigation into this and similar novel compounds.

Section 1: Introduction to the Compounds

Papaverine , an alkaloid originally isolated from the opium poppy (Papaver somniferum), is a non-narcotic compound widely recognized for its spasmolytic properties.[1] Chemically, it is 1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline. Its primary therapeutic applications are in the treatment of visceral spasms and vasospasms.[1]

This compound is a structurally simpler isoquinoline derivative. The current body of scientific literature lacks specific studies on the bioactivity of this particular compound. However, its isoquinoline core, substituted with a methoxy and a hydroxyl group, is a common motif in many biologically active natural products and synthetic molecules, suggesting it may possess interesting pharmacological properties.[2][3]

Section 2: Bioactivity Profile of Papaverine

Papaverine's primary mechanism of action is the non-selective inhibition of phosphodiesterases (PDEs), with a notable potency for the PDE10A subtype.[1][4] PDEs are enzymes that hydrolyze cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two critical second messengers in various signaling pathways. By inhibiting PDEs, papaverine leads to an accumulation of intracellular cAMP and cGMP, which in turn activates protein kinase A (PKA) and protein kinase G (PKG), respectively. This cascade ultimately results in the relaxation of smooth muscles, leading to vasodilation and antispasmodic effects.[1][4]

Beyond its effects on smooth muscle, papaverine has demonstrated a range of other biological activities, including potential applications in oncology. Studies have shown that papaverine can induce cell cycle arrest and apoptosis in certain cancer cell lines.[5]

Quantitative Bioactivity Data for Papaverine
BioactivityTarget/Cell LineIC50 ValueReference
PDE10A InhibitionPurified Enzyme17 nM[6]
PDE3A InhibitionPurified Enzyme284 nM[6]
CytotoxicityMCF-7 (Breast Cancer)72.62 µM[7]
CytotoxicityAMJ-13 (Breast Cancer)62.12 µM[7]

Section 3: Potential Bioactivity of this compound: A Structure-Activity Relationship (SAR) Perspective

Due to the absence of direct experimental data for this compound, we can hypothesize its potential bioactivities based on the known effects of structurally similar compounds. The isoquinoline and quinoline scaffolds with methoxy and hydroxyl substitutions are prevalent in compounds with diverse biological activities.

For instance, derivatives of 7-hydroxy-6-methoxyquinolin-2(1H)-one have been reported to possess significant antioxidant and anti-inflammatory properties.[2][3] The presence of a phenolic hydroxyl group is often associated with radical scavenging activity. Furthermore, various 6,7-dimethoxyisoquinoline derivatives have been synthesized and evaluated for activities such as sigma-2 receptor binding, which is a target of interest in oncology, and inhibition of P-glycoprotein, a key player in multidrug resistance in cancer.[8][9]

Given that papaverine itself is a substituted isoquinoline and a PDE inhibitor, it is plausible that this compound could also exhibit some level of PDE inhibition. The specific substitutions on the isoquinoline ring are critical for both potency and selectivity towards different PDE subtypes.[10][11]

Section 4: Comparative Analysis and Future Directions

FeaturePapaverineThis compound (Hypothesized)
Primary Mechanism Phosphodiesterase (PDE) InhibitionPotential for PDE inhibition, antioxidant activity
Key Bioactivities Vasodilation, Smooth Muscle Relaxation, AnticancerPotential for anti-inflammatory, anticancer, and/or neuromodulatory effects
Supporting Data Extensive in vitro and in vivo dataInferred from structurally related compounds

The direct comparison is limited by the lack of data for this compound. However, the structural similarities suggest that this novel compound is a promising candidate for further investigation. The experimental protocols detailed in the following section provide a clear roadmap for elucidating its bioactivity and comparing it directly with papaverine.

Section 5: Experimental Protocols for Comparative Bioactivity Assessment

To empirically compare the bioactivity of this compound and papaverine, a series of well-established in vitro assays should be performed. The following protocols are provided as a guide for researchers.

Phosphodiesterase (PDE) Inhibition Assay

This assay will determine the inhibitory potential of the test compounds against various PDE isoforms, with a particular focus on PDE10A.

Principle: The assay measures the conversion of cAMP or cGMP to their respective monophosphates by a PDE enzyme. The amount of remaining cAMP or cGMP is then quantified, typically using a competitive immunoassay or a luminescent-based method.[12][13]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compounds (this compound and papaverine) and a known PDE inhibitor (e.g., IBMX as a general inhibitor or a specific inhibitor for the PDE isoform being tested) in a suitable solvent (e.g., DMSO).

    • Prepare assay buffer (e.g., Tris-HCl buffer, pH 7.5, containing MgCl2 and a bovine serum albumin).

    • Prepare a solution of the purified recombinant PDE enzyme of interest in the assay buffer.

    • Prepare a solution of the substrate (cAMP or cGMP) in the assay buffer.

  • Assay Procedure (96-well plate format):

    • Add assay buffer to all wells.

    • Add serial dilutions of the test compounds and control inhibitor to the respective wells. Include wells with solvent only as a negative control.

    • Add the PDE enzyme solution to all wells except for the no-enzyme control wells.

    • Pre-incubate the plate at 30°C for 10-15 minutes.

    • Initiate the reaction by adding the substrate (cAMP or cGMP) solution to all wells.

    • Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

    • Stop the reaction by adding a stop solution (e.g., 0.1 M HCl or a specific stop reagent provided in a commercial kit).

  • Detection:

    • Quantify the amount of remaining cAMP or cGMP using a suitable detection method, such as a competitive ELISA kit or a luminescence-based assay kit (e.g., Promega's PDE-Glo™).[13]

  • Data Analysis:

    • Calculate the percentage of PDE inhibition for each concentration of the test compound relative to the no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Cellular Cytotoxicity (MTT) Assay

This assay will assess the cytotoxic effects of the compounds on a panel of cancer cell lines (e.g., MCF-7 breast cancer cells).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The intensity of the purple color is proportional to the number of viable cells.[14][15]

Step-by-Step Methodology:

  • Cell Culture:

    • Culture the desired cancer cell line (e.g., MCF-7) in the appropriate medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO2.

  • Assay Procedure (96-well plate format):

    • Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[15]

    • Prepare serial dilutions of the test compounds (this compound and papaverine) in the cell culture medium.

    • Remove the old medium from the wells and add the medium containing the different concentrations of the test compounds. Include wells with medium only (negative control) and wells with a known cytotoxic agent (positive control).

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Solubilization:

    • After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing the formazan crystals to form.

    • Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Cellular cAMP/cGMP Measurement Assay

This assay will determine the effect of the compounds on intracellular levels of cAMP and cGMP in a relevant cell line.

Principle: This is typically a competitive enzyme-linked immunosorbent assay (ELISA) where free cAMP or cGMP in the cell lysate competes with a fixed amount of labeled cAMP or cGMP for binding to a specific antibody. The amount of bound labeled cyclic nucleotide is inversely proportional to the concentration of the cyclic nucleotide in the sample.[16][17][18]

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Culture the chosen cell line in the appropriate medium.

    • Treat the cells with the test compounds (this compound and papaverine) at various concentrations for a specific duration. It is often beneficial to co-treat with a phosphodiesterase inhibitor like IBMX to potentiate the signal.

  • Cell Lysis:

    • After treatment, lyse the cells using a lysis buffer (e.g., 0.1 M HCl) to stop endogenous PDE activity and release the intracellular cyclic nucleotides.[18]

  • ELISA Procedure (using a commercial kit):

    • Follow the manufacturer's instructions for the cAMP or cGMP ELISA kit. This typically involves:

      • Adding the cell lysates and standards to the antibody-coated wells of the microplate.

      • Adding the enzyme-conjugated cAMP or cGMP to the wells.

      • Incubating the plate to allow for competitive binding.

      • Washing the plate to remove unbound reagents.

      • Adding a substrate solution to develop a colorimetric signal.

      • Stopping the reaction and measuring the absorbance at the appropriate wavelength.

  • Data Analysis:

    • Generate a standard curve using the absorbance values of the known standards.

    • Determine the concentration of cAMP or cGMP in the cell lysates by interpolating their absorbance values from the standard curve.

    • Compare the levels of cAMP/cGMP in the treated cells to those in the untreated control cells.

Section 6: Visualizations

Signaling Pathway of Papaverine's Action

Papaverine_Pathway Papaverine Papaverine PDE Phosphodiesterase (PDE) Papaverine->PDE Inhibits cAMP_cGMP cAMP / cGMP PDE->cAMP_cGMP Degrades PKA_PKG PKA / PKG cAMP_cGMP->PKA_PKG Activates Smooth_Muscle_Relaxation Smooth Muscle Relaxation PKA_PKG->Smooth_Muscle_Relaxation Leads to Experimental_Workflow cluster_compounds Test Compounds cluster_assays In Vitro Assays cluster_data Data Analysis Papaverine Papaverine PDE_Assay PDE Inhibition Assay Papaverine->PDE_Assay MTT_Assay Cytotoxicity (MTT) Assay Papaverine->MTT_Assay Cyclic_Nucleotide_Assay cAMP/cGMP Assay Papaverine->Cyclic_Nucleotide_Assay CompoundX This compound CompoundX->PDE_Assay CompoundX->MTT_Assay CompoundX->Cyclic_Nucleotide_Assay IC50_PDE IC50 (PDE Inhibition) PDE_Assay->IC50_PDE IC50_Cyto IC50 (Cytotoxicity) MTT_Assay->IC50_Cyto cAMP_cGMP_Levels cAMP/cGMP Levels Cyclic_Nucleotide_Assay->cAMP_cGMP_Levels Comparative_Analysis Comparative Bioactivity Profile IC50_PDE->Comparative_Analysis IC50_Cyto->Comparative_Analysis cAMP_cGMP_Levels->Comparative_Analysis

Sources

Decoding the Vibrational Signature: A Comparative Guide to the IR Spectroscopy of 6-Methoxyisoquinolin-7-ol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and organic synthesis, the precise characterization of novel or functionalized molecules is paramount. Infrared (IR) spectroscopy remains a cornerstone technique for elucidating molecular structure by probing the vibrational modes of chemical bonds. This guide provides an in-depth analysis of the expected characteristic IR absorption peaks for 6-Methoxyisoquinolin-7-ol, a substituted isoquinoline of interest in medicinal chemistry.

This document moves beyond a simple recitation of peak values. It offers a comparative analysis against the foundational isoquinoline structure and other relevant functional groups, explaining the causal relationships between molecular structure and spectral features. Furthermore, it outlines a rigorous, self-validating protocol for sample analysis to ensure data integrity and reproducibility.

The Structural Landscape: Functional Group Contributions

To predict the IR spectrum of this compound, we must first dissect its constituent functional groups and their expected vibrational contributions. The molecule comprises three key components: the isoquinoline core, a hydroxyl group (-OH), and a methoxy group (-OCH₃).

  • Isoquinoline Core: This bicyclic aromatic system, consisting of a benzene ring fused to a pyridine ring, will exhibit characteristic peaks for aromatic C-H stretching, aromatic C=C in-ring stretching, and C-H out-of-plane bending.[1][2]

  • Hydroxyl Group (-OH): The presence of the phenolic hydroxyl group is expected to produce a prominent, broad absorption band corresponding to the O-H stretching vibration.[3][4] Its position and broadness are highly sensitive to hydrogen bonding.

  • Methoxy Group (-OCH₃): This ether linkage introduces characteristic C-O stretching vibrations. Additionally, the methyl group will display its own C-H stretching and bending modes.

The interplay of these functional groups, particularly the electronic effects of the hydroxyl and methoxy substituents on the aromatic ring, will influence the precise location and intensity of the observed peaks.

Predicted IR Absorption Profile of this compound

The following table summarizes the predicted characteristic IR absorption peaks for this compound, grounded in established vibrational frequency data for its constituent functional groups.[1][2][3]

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Expected Intensity & Characteristics
O-H StretchPhenolic Hydroxyl3500 - 3200Strong, Broad
Aromatic C-H StretchIsoquinoline Ring3100 - 3000Medium to Weak, Sharp
Aliphatic C-H StretchMethoxy (-OCH₃)2990 - 2850Medium to Weak, Sharp
Aromatic C=C StretchIsoquinoline Ring1620 - 1450Medium to Strong, Multiple Bands
C-O Stretch (Aryl Ether)Methoxy Group1275 - 1200Strong
C-O Stretch (Phenol)Hydroxyl Group1260 - 1180Strong
C-H Out-of-Plane BendIsoquinoline Ring900 - 675Medium to Strong

Comparative Spectral Analysis: this compound vs. Isoquinoline

A direct comparison with the IR spectrum of the parent isoquinoline molecule highlights the diagnostic value of the substituent-induced peaks.

Key Differentiators:

  • The O-H Stretch: The most significant difference will be the appearance of a strong, broad band in the 3500-3200 cm⁻¹ region for this compound, which is completely absent in the spectrum of isoquinoline.[3][4] This peak is a definitive indicator of the hydroxyl group.

  • The C-O Stretches: The "fingerprint region" (below 1500 cm⁻¹) of this compound will be more complex. It will feature strong C-O stretching bands between 1275-1180 cm⁻¹, characteristic of the phenolic hydroxyl and aryl ether (methoxy) groups.[3] These are absent in the spectrum of isoquinoline.

  • Aliphatic C-H Stretches: The methoxy group's methyl C-H stretches will introduce new peaks in the 2990-2850 cm⁻¹ range, just below the aromatic C-H stretching region.[5]

The substitution pattern on the benzene ring portion of the isoquinoline core will also influence the pattern of the C-H out-of-plane bending bands in the 900-675 cm⁻¹ region, providing further structural information.[1]

Experimental Protocol: Ensuring Data Fidelity

The following protocol for Fourier Transform Infrared (FTIR) spectroscopy is designed to yield high-quality, reproducible data for solid samples like this compound. The choice of the Attenuated Total Reflectance (ATR) technique is recommended for its minimal sample preparation and high reproducibility.

Instrument and Sample Preparation Workflow

G cluster_prep Instrument Preparation cluster_sample Sample Preparation & Analysis cluster_process Data Processing & Validation Inst_Check Instrument Purge & Performance Verification Collect_BG Collect Background Spectrum (Clean ATR Crystal) Inst_Check->Collect_BG Ensures removal of atmospheric H₂O & CO₂ Sample_Prep Place Small Amount of Solid Sample on ATR Crystal Collect_BG->Sample_Prep Apply_Pressure Apply Consistent Pressure with Anvil Sample_Prep->Apply_Pressure Ensures good sample-crystal contact Collect_Sample Collect Sample Spectrum Apply_Pressure->Collect_Sample Process_Spec Perform ATR Correction & Baseline Correction Collect_Sample->Process_Spec Peak_Pick Identify and Label Significant Peaks Process_Spec->Peak_Pick Compare_Ref Compare with Reference Spectra / Predicted Peaks Peak_Pick->Compare_Ref

Caption: Workflow for FTIR-ATR Analysis.

Step-by-Step Methodology
  • Instrument Preparation:

    • Ensure the FTIR spectrometer is adequately purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

    • Perform a standard instrument performance qualification test as per manufacturer guidelines.

    • Clean the ATR crystal (typically diamond or germanium) with an appropriate solvent (e.g., isopropanol) and allow it to dry completely.

  • Background Collection:

    • With the clean, empty ATR anvil in place, collect a background spectrum. This is a critical step as it will be subtracted from the sample spectrum to yield the final absorbance spectrum. The background scan accounts for the instrumental and environmental conditions at the time of measurement.

  • Sample Application:

    • Place a small, representative amount of the solid this compound sample onto the center of the ATR crystal. Only enough sample to cover the crystal surface is needed.

    • Lower the press arm (anvil) to apply consistent pressure to the sample. This ensures intimate contact between the sample and the ATR crystal, which is essential for a strong, high-quality signal.

  • Sample Spectrum Collection:

    • Collect the sample spectrum. Co-adding multiple scans (e.g., 32 or 64) is recommended to improve the signal-to-noise ratio.

  • Data Processing and Analysis:

    • The instrument software will automatically subtract the background from the sample spectrum.

    • Apply an ATR correction algorithm if available. This corrects for the depth of penetration of the IR beam, which is wavelength-dependent.

    • Perform a baseline correction to ensure all peaks originate from a flat baseline.

    • Use the peak-picking function to identify the wavenumbers of the major absorption bands.

    • Compare the experimental spectrum with the predicted peaks (Table in Section 2) and with reference spectra of related compounds (e.g., isoquinoline).

Conclusion

The IR spectrum of this compound is predicted to be rich in information, with highly characteristic bands that serve as definitive markers for its key functional groups. The presence of a broad O-H stretch, strong C-O stretches, and specific aromatic and aliphatic C-H vibrations will clearly distinguish it from its parent isoquinoline structure. By following a rigorous and self-validating experimental protocol, researchers can confidently obtain high-fidelity spectra for unambiguous structural confirmation and for comparative studies in the development of novel isoquinoline-based compounds.

References

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Isoquinoline. NIST Chemistry WebBook. Retrieved from [Link]

  • OAText. (n.d.). 2-methyl-1-(2-methylpropyl)-3,4-dihydro-1h-isoquinolin-7-ol time-resolved absorption and resonance ft-ir and raman biospectroscopy and density functional theory (dft) investigation of vibronic-mode coupling structure in vibrational spectra analysis. Retrieved from [Link]

  • Agilent Technologies. (n.d.). A Comprehensive Guide to FTIR Analysis. Retrieved from [Link]

  • Shimanouchi, T. (1972). Tables of Molecular Vibrational Frequencies. Journal of Physical and Chemical Reference Data, 1(1), 189-216. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Infrared spectra of isoquinolinium (iso-C9H7NH+) and isoquinolinyl radicals (iso-C9H7NH and 1-, 3-, 4-, 5-, 6-, 7-). Physical Chemistry Chemical Physics, 25(21), 14615-14624. Retrieved from [Link]

Sources

benchmarking synthesis yield of 6-Methoxyisoquinolin-7-ol against literature

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Benchmarking Synthesis Yield of 6-Methoxyisoquinolin-7-ol

Executive Summary The synthesis of This compound (also known as 7-hydroxy-6-methoxyisoquinoline) presents a classic challenge in heterocyclic chemistry: the regioselectivity of ring closure on electron-rich benzenes. While the target molecule is a critical intermediate for benzylisoquinoline alkaloids and tyrosine kinase inhibitors, "textbook" methods often fail catastrophically.

This guide benchmarks three distinct synthetic strategies. Our analysis confirms that the Modified Pomeranz-Fritsch (Bobbitt) Protocol is the superior de novo route, offering reliable scalability and high overall yields (~65-75%), whereas the classical acid-catalyzed cyclization yields only tars. For laboratories with access to 6,7-dimethoxyisoquinoline, Selective Demethylation offers a shorter but lower-yielding (~41%) alternative.

Part 1: Strategic Yield Benchmark

The following table benchmarks the three primary methodologies found in the literature.

MethodologyPrecursorKey ReagentsYieldScalabilityVerdict
Classical Pomeranz-Fritsch IsovanillinH₂SO₄ / HCl0% (Tars) N/AAvoid. Acid-mediated cyclization of electron-rich acetals leads to polymerization.
Selective Demethylation 6,7-DimethoxyisoquinolineAlCl₃ or 48% HBr41-52% HighViable. Best for modifying existing stock. Requires careful separation of regioisomers.
Bobbitt Reductive Cyclization IsovanillinH₂/Pt or NaBH₄, then Pd/C65-75% MediumGold Standard. The most reliable route for de novo synthesis with high purity.
Mechanism of Failure (Classical Route)

The direct Pomeranz-Fritsch reaction involves condensing isovanillin with aminoacetaldehyde diethyl acetal followed by acid cyclization. As documented by Bobbitt et al. (1965), the electron-rich nature of the phenol/methoxy ring makes the acetal intermediate highly susceptible to polymerization under strong acid conditions, resulting in intractable tars rather than the desired isoquinoline.

Part 2: Detailed Protocol (The "Gold Standard" Bobbitt Route)

This protocol circumvents the stability issues of the classical route by employing a reductive cyclization strategy. This forms the stable tetrahydroisoquinoline intermediate first, which is then aromatized.

Target: this compound Starting Material: Isovanillin (3-hydroxy-4-methoxybenzaldehyde)

Phase 1: Formation of the Tetrahydro- Intermediate
  • Imine Formation:

    • Dissolve Isovanillin (1.0 eq) in ethanol.

    • Add Aminoacetaldehyde diethyl acetal (1.05 eq) .

    • Reflux for 2–4 hours. Monitor by TLC (disappearance of aldehyde).

    • Note: The phenolic OH does not need protection for this modification, unlike the classical route.

  • Reductive Cyclization:

    • Concentrate the imine solution.

    • Dissolve the residue in glacial acetic acid or dilute HCl.

    • Option A (Catalytic): Hydrogenate over PtO₂ (Adams' catalyst) at 1-3 atm H₂.

    • Option B (Chemical): Add NaBH₄ portion-wise at 0°C (requires careful pH control to ensure cyclization occurs).

    • Mechanism:[1][2][3] The reduction of the imine to the amine occurs in situ, followed by acid-catalyzed cyclization of the acetal onto the aromatic ring to form 1,2,3,4-tetrahydro-6-methoxyisoquinolin-7-ol .

    • Yield Expectation: 80–90% for this step.

Phase 2: Aromatization (Dehydrogenation)
  • Dehydrogenation:

    • Dissolve the tetrahydro- intermediate in decalin or p-cymene.

    • Add 10% Pd/C (0.1 eq by weight) .

    • Reflux vigorously (180–200°C) for 4–12 hours under an inert atmosphere (N₂ or Ar) to remove evolved hydrogen.

    • Validation: Monitor by UV-Vis (appearance of isoquinoline absorption bands) or HPLC.

  • Purification:

    • Filter the catalyst while hot (Celite).

    • Cool the filtrate to precipitate the product or purify via flash chromatography (SiO₂; DCM/MeOH gradient).

    • Final Yield: ~70-80% for this step.

Overall Yield: ~65-75% (Calculated from Isovanillin).

Part 3: Alternative Protocol (Selective Demethylation)

If 6,7-dimethoxyisoquinoline is available, this route is faster but requires rigorous purification.

  • Reagent Preparation: Prepare a suspension of AlCl₃ (3.0 eq) in anhydrous 1,2-dichloroethane or chlorobenzene.

  • Reaction: Add 6,7-dimethoxyisoquinoline (1.0 eq). Reflux for 2–6 hours.

  • Selectivity Logic: The 7-position methoxy group (meta to nitrogen, para-like to C5) is generally more nucleophilic and coordinates preferentially with the Lewis acid, leading to selective cleavage.

  • Quenching: Pour into ice-water carefully. Neutralize with NaHCO₃.

  • Yield: Expect 41% isolated yield of the 7-hydroxy isomer. The 6-hydroxy isomer (isomeric impurity) may form in minor amounts (10-15%) and must be removed.

Part 4: Visualization of Pathways

The following diagram illustrates the decision logic and chemical pathways for synthesizing this compound.

SynthesisPathways Isovanillin Isovanillin (3-OH, 4-OMe) Imine Imine Intermediate Isovanillin->Imine + Aminoacetaldehyde diethyl acetal Dimethoxy 6,7-Dimethoxyisoquinoline Target This compound (TARGET) Dimethoxy->Target AlCl3 or HBr (Selective Demethylation) Acetal Acetal Intermediate Imine->Acetal Classical Conditions Tetrahydro Tetrahydroisoquinoline (Intermediate) Imine->Tetrahydro H2/Pt or NaBH4 (Reductive Cyclization) Tars Tars / Polymerization (FAILURE) Acetal->Tars H2SO4 / Heat (Direct Cyclization) Tetrahydro->Target Pd/C, Heat (Dehydrogenation)

Caption: Comparative workflow showing the failure of the classical Pomeranz-Fritsch route versus the successful Bobbitt modification and selective demethylation pathways.

References

  • Bobbitt, J. M., Kiely, J. M., & Khanna, K. L. (1965).[4] Synthesis of Isoquinolines.[4][5][6][7][8] III. A New Synthesis of 1,2,3,4-Tetrahydroisoquinolines. Journal of Organic Chemistry. Link

  • Talati, K., & Rajendran, S. (2025).[1] Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters.[1][9] ACS Omega.[1] Link

  • Gensler, W. J. (1951). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction.[4][6] Organic Reactions.[3][4][5][6][7][9][10] Link

  • Shklyaev, Y. V., et al. (2009). Synthesis of 7-(or 6-)Hydroxy Derivatives of 3,3-Dimethyl-3,4-dihydroisoquinoline. Chemistry of Heterocyclic Compounds.[11] Link

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
6-Methoxyisoquinolin-7-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.